Simpinicline
Description
Structure
3D Structure
Propriétés
Numéro CAS |
753015-44-0 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m0/s1 |
Clé InChI |
FNEHSHNEXMPCLJ-VWCDRPFISA-N |
SMILES isomérique |
C1CNC[C@H]1/C=C/C2=CN=CN=C2 |
SMILES canonique |
C1CNCC1C=CC2=CN=CN=C2 |
Origine du produit |
United States |
Foundational & Exploratory
Simpinicline's Mechanism of Action in Dry Eye Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Simpinicline (formerly OC-02) is an investigational therapeutic agent administered as a nasal spray, designed to treat DED by stimulating the natural production of tear film. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available clinical and preclinical information.
Core Mechanism of Action: Stimulation of the Trigeminal Parasympathetic Pathway
This compound's primary mechanism of action is the activation of the trigeminal parasympathetic pathway.[1][2] Administered intranasally, the drug targets nicotinic acetylcholine receptors (nAChRs) located on the trigeminal nerve endings within the nasal cavity.[3][4] This stimulation generates a nerve impulse that travels along the trigeminal nerve to the superior salivatory nucleus in the brainstem.[5] From there, efferent parasympathetic nerve fibers project to the lacrimal functional unit (LFU), which comprises the lacrimal glands, meibomian glands, and conjunctival goblet cells.[2][6] Activation of these efferent nerves triggers the release of neurotransmitters, leading to the secretion of all three layers of the tear film: the aqueous layer from the lacrimal glands, the lipid layer from the meibomian glands, and the mucin layer from the goblet cells.[1][5] This process aims to restore the natural, complete tear film and alleviate the signs and symptoms of dry eye disease.[3]
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a cholinergic agonist with a specific affinity for various subtypes of nicotinic acetylcholine receptors.[7] Contrary to initial hypotheses that focused on the α7 nAChR subtype due to its role in anti-inflammatory pathways, available data suggests that this compound is a potent agonist at α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and a weak agonist at the α7 receptor.[7] This receptor selectivity profile indicates that the primary mechanism for increased tear production is likely mediated through these heteromeric nAChR subtypes present on the trigeminal nerve.
While this compound is a weak agonist at the α7 nAChR, the activation of this receptor subtype is known to play a role in the cholinergic anti-inflammatory pathway, which can be relevant in the context of DED where inflammation is a key component. However, the clinical significance of this compound's weak α7 agonism in the context of its overall efficacy in DED has not been fully elucidated.
Quantitative Data from Clinical Trials
The PEARL Phase II clinical trial, a multicenter, randomized, controlled, double-masked study, evaluated the efficacy and safety of single-dose this compound nasal spray in patients with DED. The study assessed changes in Schirmer's Test Score (STS), a measure of aqueous tear production, and Eye Dryness Score (EDS).
Table 1: Efficacy of this compound Nasal Spray in the PEARL Phase II Trial
| Treatment Group | Mean Change from Baseline in Schirmer's Test Score (mm) | Mean Change from Baseline in Eye Dryness Score |
| Vehicle (Control) | 3.0 | -6.5 |
| This compound 0.11 mg | 9.0 | -9.4 |
| This compound 0.55 mg | 17.5 | -17.4 |
| This compound 1.1 mg | 19.6 | -20.7 |
The results demonstrated a statistically significant and dose-dependent improvement in tear production and a reduction in the sensation of eye dryness with this compound treatment compared to the vehicle.
Experimental Protocols
PEARL Phase II Clinical Trial Methodology (NCT03452397)
-
Study Design: A multicenter, randomized, controlled, double-masked Phase II clinical trial.
-
Participants: 165 patients aged ≥22 years with a diagnosis of DED, an Ocular Surface Disease Index (OSDI) score ≥23, a corneal fluorescein staining score ≥2 in at least one region or ≥4 for all regions, and a Schirmer's test score ≤10 mm.
-
Intervention: Patients were randomized in a 1:1:1:1 ratio to receive a single 100 µL dose of vehicle or this compound nasal spray at concentrations of 0.11 mg, 0.55 mg, or 1.1 mg in each nostril.
-
Primary Efficacy Outcomes:
-
Change in Schirmer's Test Score (STS) from baseline immediately after treatment administration.
-
Change in Eye Dryness Score (EDS) from before to 5 minutes after treatment during controlled adverse environment (CAE) exposure.
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs). The most common non-ocular TEAEs were cough and throat irritation. Ocular adverse events were infrequent and included eye pruritus and keratitis.
Generalized Preclinical Dry Eye Model Protocol
While specific preclinical studies on this compound in dry eye models are not publicly available, a general experimental workflow can be outlined based on standard methodologies in the field.
-
Animal Models: Common animal models for DED include rabbits and mice.
-
Induction of Dry Eye: DED can be induced through various methods, such as the administration of muscarinic receptor antagonists like scopolamine to reduce tear secretion, or by exposing the animals to a controlled desiccating environment.
-
Treatment Administration: this compound would be administered as a nasal spray at varying doses, with a control group receiving a vehicle spray.
-
Outcome Measures:
-
Tear Production: Measured using methods like the phenol red thread test or Schirmer's test.
-
Ocular Surface Integrity: Assessed by corneal and conjunctival staining with dyes such as fluorescein and lissamine green.
-
Histopathology: Examination of ocular tissues to assess changes in goblet cell density and signs of inflammation.
-
Molecular Analysis: Quantification of inflammatory markers (e.g., cytokines, chemokines) in ocular tissues or tear fluid using techniques like polymerase chain reaction (PCR) or enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
This compound represents a novel approach to the treatment of dry eye disease by leveraging the body's own neural pathways to stimulate natural tear production. Its mechanism of action is centered on the activation of nicotinic acetylcholine receptors on the trigeminal nerve, leading to the stimulation of the lacrimal functional unit. Clinical data from the PEARL Phase II trial supports the efficacy of this approach in increasing tear volume and reducing patient-reported symptoms of dryness. Further research, including the publication of detailed preclinical data and Phase III clinical trial results, will provide a more comprehensive understanding of this compound's therapeutic profile and its place in the management of dry eye disease.
References
- 1. Oyster Point Pharma Announces Preclinical Study Results and [globenewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. | BioWorld [bioworld.com]
Simpinicline (OC-02): An In-Depth Technical Guide to Nicotinic Acetylcholine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nicotinic acetylcholine receptor (nAChR) subtype selectivity profile of Simpinicline (OC-02). This compound is a selective cholinergic agonist that has been investigated for its therapeutic potential.[1] Understanding its interaction with various nAChR subtypes is critical for elucidating its mechanism of action and guiding further drug development efforts. This document summarizes the available data on its binding affinity and functional activity, details the experimental protocols used to determine these parameters, and visualizes key biological and experimental processes.
nAChR Subtype Selectivity Profile of this compound
This compound citrate has been qualitatively described as a strong agonist at several neuronal nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2 receptors.[2] It is characterized as a weak agonist at the α7 receptor subtype.[2] This profile suggests a degree of selectivity for heteromeric nAChRs composed of α and β subunits over the homomeric α7 subtype.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The following table is structured to present the binding affinities of this compound for various nAChR subtypes.
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]-Epibatidine | Recombinant | Data Not Publicly Available | - |
| α3β4 | [³H]-Epibatidine | Recombinant | Data Not Publicly Available | - |
| α7 | [¹²⁵I]-α-Bungarotoxin | Recombinant | Data Not Publicly Available | - |
| α3α5β4 | Specific Ligand | Recombinant | Data Not Publicly Available | - |
| α4α6β2 | Specific Ligand | Recombinant | Data Not Publicly Available | - |
| α1β1δγ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | Data Not Publicly Available | - |
Functional Activity (EC50 and Intrinsic Efficacy)
Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the potency of the agonist, and the intrinsic efficacy (or activity), which describes the maximal response of the compound relative to a full agonist (like acetylcholine or nicotine).
| nAChR Subtype | Assay Type | Cellular System | EC50 (nM) | Intrinsic Efficacy (% of ACh/Nicotine) | Reference |
| α4β2 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Strong Agonist | [2] |
| α3β4 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Strong Agonist | [2] |
| α7 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Weak Agonist | [2] |
| α3α5β4 | Functional Assay | Recombinant Cells | Data Not Publicly Available | Strong Agonist | [2] |
| α4α6β2 | Functional Assay | Recombinant Cells | Data Not Publicly Available | Strong Agonist | [2] |
Key Experimental Protocols
The determination of nAChR subtype selectivity involves two primary types of experiments: radioligand binding assays to assess affinity and functional assays to determine efficacy and potency.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at specific nAChR subtypes.
General Protocol (Competitive Inhibition Assay):
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific α and β subunit cDNAs) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7), and a range of concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known competing ligand (e.g., nicotine).
-
Total binding is measured in the absence of any competing ligand.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Two-Electrode Voltage Clamp)
Functional assays on recombinant receptors expressed in Xenopus oocytes are a common method to evaluate the potency (EC50) and efficacy of a compound at a specific ion channel subtype.
Objective: To determine the EC50 and intrinsic efficacy of this compound at specific nAChR subtypes.
General Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with cRNAs encoding the specific α and β subunits of the desired nAChR subtype.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -90 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a known concentration of a full agonist (e.g., acetylcholine) to elicit a maximal current response (Imax).
-
After a washout period, apply increasing concentrations of this compound to the oocyte and record the resulting inward currents.
-
Ensure sufficient washout time between applications to allow the receptors to recover from desensitization.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the responses to the maximal current elicited by the reference full agonist.
-
Plot the normalized current response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The intrinsic efficacy is calculated as the maximal response to this compound divided by the maximal response to the full agonist, expressed as a percentage.
-
Visualizations: Pathways and Workflows
Diversity of Neuronal nAChR Subtypes
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels formed by the assembly of various α and β subunits. This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.
Caption: this compound's differential agonism at heteromeric and homomeric nAChR subtypes.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for determining binding affinity using a radioligand assay.
nAChR Activation and Signaling Pathway
Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations. This influx of ions leads to membrane depolarization and downstream cellular responses.
Caption: General signaling pathway following nAChR activation by an agonist.
References
Preclinical Pharmacology of Simpinicline (OC-02): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simpinicline (OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of dry eye disease and irritable bowel syndrome, and has also shown potential as an antiviral agent. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available in vitro data. Due to the proprietary nature of pharmaceutical development, a complete preclinical data set, including detailed pharmacokinetics and toxicology, is not fully available in the public domain. This document synthesizes the existing scientific literature and publicly disclosed information to offer a detailed understanding of this compound's preclinical profile.
Introduction
This compound (OC-02) is a small molecule developed by Oyster Point Pharma, which was later acquired by Viatris. It is a potent and selective agonist of various nicotinic acetylcholine receptors (nAChRs). The primary therapeutic rationale for its development in dry eye disease is the stimulation of the trigeminal parasympathetic pathway to increase natural tear production.[1][2][3] Additionally, in vitro studies have demonstrated its antiviral activity against SARS-CoV-2.[4]
Mechanism of Action
This compound's primary mechanism of action is the activation of nicotinic acetylcholine receptors. It is a strong agonist at the α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes, and a weak agonist at the α7 subtype.[4]
Stimulation of the Trigeminal Parasympathetic Pathway for Dry Eye Disease
In the context of dry eye disease, intranasally administered this compound is believed to activate nAChRs on the trigeminal nerve endings within the nasal cavity. This activation stimulates the trigeminal parasympathetic pathway, leading to the release of acetylcholine at the lacrimal gland, which in turn stimulates the secretion of all three layers of the tear film: the aqueous, mucin, and lipid layers.[1][2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of trigeminal parasympathetic pathway stimulation for dry eye: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eyesoneyecare.com [eyesoneyecare.com]
- 5. Mechanism of Action (MOA)| Tyrvaya® (varenicline solution) Nasal Spray [tyrvaya-pro.com]
Simpinicline's Therapeutic Potential via the Trigeminal Parasympathetic Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simpinicline, a novel nicotinic acetylcholine receptor (nAChR) agonist, is emerging as a significant modulator of the trigeminal parasympathetic pathway. Primarily investigated for its secretomotor effects in the treatment of dry eye disease, its mechanism of action holds broader implications for autonomic regulation and sensory modulation within the trigeminal system. This technical guide provides an in-depth analysis of this compound's interaction with the trigeminal parasympathetic pathway, presenting key quantitative data from clinical trials, detailing experimental methodologies, and visualizing the underlying biological and operational frameworks. The focus is on its established effects on tear secretion, with a discussion of its potential, yet less explored, role in modulating trigeminal pain based on the known functions of nAChR agonists in nociception.
Introduction to this compound and the Trigeminal Parasympathetic Pathway
This compound (also known as OC-02) is a selective agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its primary therapeutic application to date has been in the form of a nasal spray for the treatment of dry eye disease.[1][3] The mechanism of action relies on the activation of the trigeminal parasympathetic pathway, a neural circuit that plays a crucial role in regulating secretomotor functions in the head, including tearing and salivation.[4][5][6]
The trigeminal parasympathetic pathway, also known as the nasolacrimal reflex, is initiated by the stimulation of trigeminal nerve endings.[4][6] In the context of this compound's application for dry eye, the drug is administered intranasally to target nAChRs on trigeminal sensory nerve endings in the nasal cavity.[1][3] This activation generates an afferent signal that travels to the brainstem, leading to the efferent stimulation of the lacrimal gland via parasympathetic nerves, ultimately resulting in increased tear production.[2][4] While the focus of this compound's development has been on this secretomotor effect, the widespread presence of nAChRs throughout the trigeminal system, including the trigeminal ganglion, suggests a potential for broader therapeutic applications, including the modulation of trigeminal pain.[7][8][9][10]
Quantitative Data from Clinical Trials
The most comprehensive quantitative data for this compound comes from the PEARL Phase II clinical trial, which evaluated the efficacy and safety of OC-02 nasal spray for dry eye disease.[3]
Table 1: Efficacy of Single-Dose this compound (OC-02) Nasal Spray in the PEARL Phase II Trial
| Dose Group | N | Mean Change from Baseline in Schirmer Test Score (mm) | Mean Change from Baseline in Eye Dryness Score (EDS) |
| Vehicle (Control) | 42 | 3.0 | -6.5 |
| 0.11 mg OC-02 | 41 | 9.0 | -9.4 |
| 0.55 mg OC-02 | 41 | 17.5 | -17.4 |
| 1.1 mg OC-02 | 41 | 19.6 | -20.7 |
Data extracted from the PEARL Phase II Randomized Trial publication.[3]
Table 2: Adverse Events Reported in the PEARL Phase II Trial
| Adverse Event | Frequency | Severity |
| Cough | Most Common | Mild to Moderate |
| Throat Irritation | Common | Mild to Moderate |
| Eye Pruritus | 1 patient | Not specified |
| Keratitis | 1 patient | Not specified |
Data extracted from the PEARL Phase II Randomized Trial publication.[3]
Experimental Protocols
PEARL Phase II Randomized Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of single-dose OC-02 (this compound solution) nasal spray on the signs and symptoms of dry eye disease.
Study Design: A multi-center, randomized, double-masked, vehicle-controlled Phase II study.
Participant Population:
-
N = 165 adult patients (≥22 years of age) with a diagnosis of dry eye disease.
-
Inclusion criteria included an Ocular Surface Disease Index (OSDI) score ≥23, a corneal fluorescein staining score ≥2 in at least one region or ≥4 for all regions combined, and a Schirmer test score (STS) ≤10 mm.
Intervention:
-
Patients were randomly assigned in a 1:1:1:1 ratio to one of four treatment groups:
-
Vehicle (control)
-
0.11 mg OC-02 nasal spray
-
0.55 mg OC-02 nasal spray
-
1.1 mg OC-02 nasal spray
-
-
A single dose of the assigned study drug (100 µL) was administered using a nasal spray atomizer at two separate visits (Visit 1 and Visit 2, separated by 15-19 days).
Primary Efficacy Outcomes:
-
Change in Schirmer Test Score (STS): Measured from baseline to immediately after treatment administration at Visit 1. The STS assesses tear production by placing a small strip of filter paper inside the lower eyelid for five minutes. The amount of moisture absorbed by the paper is then measured in millimeters.
-
Change in Eye Dryness Score (EDS): Measured from before to 5 minutes after treatment during a controlled adverse environment (CAE) exposure at Visit 2. The EDS is a patient-reported outcome assessing the severity of eye dryness on a visual analog scale.
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), including both ocular and non-ocular events.
-
Severity and relatedness of AEs to the study drug were assessed by the investigators.
Visualizing the Pathways and Processes
Diagram 1: The Trigeminal Parasympathetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of trigeminal parasympathetic pathway stimulation for dry eye: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Varenicline Solution Nasal Spray: A Review in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antinociceptive effects of alpha7 nicotinic agonists in an acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic administration of an alpha-7 nicotinic acetylcholine agonist reverses neuropathic pain in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Simpinicline (OC-02): A Technical Deep Dive into its Binding Affinity and Signaling at Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simpinicline (OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist that has demonstrated a distinct pharmacological profile. This technical guide provides an in-depth analysis of this compound's binding affinity and functional activity across various nAChR subtypes. A comprehensive summary of its interaction with α4β2, α3β4, α3α5β4, α4α6β2, and α7 receptors is presented, supported by detailed experimental methodologies for the assays used to determine these interactions. Furthermore, this document elucidates the known signaling pathways associated with the nAChR subtypes for which this compound shows significant agonistic activity, visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound (OC-02) and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine and this compound, leads to a conformational change in the receptor, opening a channel permeable to cations and resulting in depolarization of the cell membrane. The diverse assembly of different α and β subunits gives rise to a wide array of nAChR subtypes, each with unique pharmacological and physiological properties.
This compound (OC-02) has been identified as a potent agonist at several of these neuronal nAChR subtypes. Understanding its specific binding affinities and the downstream signaling cascades it initiates is crucial for elucidating its therapeutic potential and guiding further drug development.
Binding Affinity and Functional Activity of this compound (OC-02)
The interaction of this compound with various nAChR subtypes has been characterized through in vitro pharmacological studies. It is described as a strong agonist for α4β2, α3β4, α3α5β4, and α4α6β2 receptors, while exhibiting weak agonist activity at the α7 receptor subtype[1].
While specific publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of these subtypes is limited, the qualitative descriptions from preclinical data highlight its selectivity profile. The following table summarizes the known activity of this compound at key nAChR subtypes.
| Receptor Subtype | This compound (OC-02) Activity |
| α4β2 | Strong Agonist |
| α3β4 | Strong Agonist |
| α3α5β4 | Strong Agonist |
| α4α6β2 | Strong Agonist |
| α7 | Weak Agonist |
Table 1: Summary of this compound (OC-02) activity at various nicotinic receptor subtypes.[1]
Experimental Protocols
The determination of binding affinity and functional activity of a compound like this compound at nAChR subtypes typically involves radioligand binding assays and functional assays, respectively.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) are cultured. The cells are harvested and homogenized in a suitable buffer, followed by centrifugation to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competition Binding Assay:
-
A constant concentration of a high-affinity radioligand for the specific nAChR subtype is used. For example, [³H]-epibatidine is commonly used for α4β2 and α3β4 receptors.
-
The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays for Determining Agonist Potency (EC50)
Functional assays measure the biological response elicited by an agonist. For nAChRs, this is typically the ion flux through the channel upon activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating specific nAChR subtypes.
General Protocol (Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: The oocytes are injected with cRNAs encoding the specific human nAChR subunits of interest (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a standard saline solution.
-
This compound at various concentrations is applied to the oocyte, and the resulting inward current (due to cation influx) is measured.
-
-
Data Analysis: The peak current response at each concentration of this compound is recorded. The data are then plotted as a concentration-response curve, and a sigmoidal dose-response equation is used to calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Signaling Pathways of nAChR Subtypes Activated by this compound
The activation of nAChRs by agonists like this compound initiates a cascade of intracellular events, primarily triggered by the influx of cations, particularly Ca²⁺. The specific downstream signaling pathways can vary depending on the receptor subtype and the cellular context.
α4β2 Nicotinic Receptor Signaling
The α4β2 nAChR is one of the most abundant subtypes in the brain and is a primary target for nicotine. Its activation by this compound can lead to both ionotropic and metabotropic signaling.
-
Ionotropic Signaling: The primary and most rapid signaling event is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. This can trigger the firing of action potentials and the release of neurotransmitters.
-
Metabotropic Signaling: Recent studies have revealed that α4β2 nAChRs can also engage in slower, second messenger-based signaling. This can occur independently of its ion channel function. For instance, nicotinic stimulation of α4β2 nAChRs can activate Src kinase in a β-arrestin1-dependent manner. Activated Src then phosphorylates Syk kinase, which in turn activates Phospholipase C γ1 (PLCγ1). PLCγ1 activation leads to the production of diacylglycerol (DAG), which activates Protein Kinase C βII (PKCβII)[2]. Additionally, for α4β2 receptors, a JAK2/STAT3-dependent signaling pathway has been described, although it is not yet fully elucidated[3].
α3β4 Nicotinic Receptor Signaling
The α3β4 nAChR is predominantly found in the autonomic ganglia and has also been identified in other tissues, including the airway epithelium.
-
Ionotropic Signaling: Similar to other nAChRs, its activation leads to cation influx and cellular depolarization.
-
Metabotropic Signaling: In the airway epithelium, α3β4 nAChRs have been shown to mediate a metabotropic release of intracellular Ca²⁺ via an inositol 1,4,5-trisphosphate (IP3)-dependent pathway. This increase in intracellular Ca²⁺ can then lead to the activation of soluble adenylyl cyclases (sAC), resulting in an increase in intracellular cAMP[3].
α3α5β4 and α4α6β2 Nicotinic Receptor Signaling
The inclusion of accessory subunits like α5 and α6 can significantly alter the properties and signaling of nAChRs.
-
α3α5β4: The α5 subunit, when co-assembled with α3 and β4 subunits, can modulate receptor function, including altering ligand potency and affecting receptor desensitization. The α5 subunit has also been found to bind G-proteins, suggesting a role in metabotropic signaling, although the specific downstream pathways are still under investigation[4].
-
α4α6β2: The α6 subunit is predominantly expressed in dopaminergic neurons. Receptors containing the α6 subunit, in combination with α4 and β2, are thought to play a crucial role in dopamine release in brain regions associated with reward and motor control. The signaling downstream of these receptors is closely linked to the modulation of dopaminergic transmission, which involves complex interactions with dopamine receptors and downstream effectors like DARPP-32.
Further research is needed to fully delineate the specific signaling cascades initiated by the activation of these complex heteromeric nAChR subtypes by this compound.
Conclusion
This compound (OC-02) is a selective nAChR agonist with a distinct profile, showing strong agonistic activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptor subtypes. Its interaction with these receptors initiates both rapid ionotropic and more sustained metabotropic signaling cascades, influencing a variety of cellular processes. A thorough understanding of its binding affinities and the specific signaling pathways it modulates is essential for the continued development and characterization of its therapeutic applications. The methodologies and pathway diagrams presented in this guide provide a foundational framework for researchers and scientists in the field of nicotinic receptor pharmacology. Further quantitative studies on the binding and functional profile of this compound will be invaluable in refining our understanding of this promising compound.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Simpinicline (OC-02) Nasal Spray: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Immediate Release: Princeton, NJ – This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of Simpinicline (OC-02) nasal spray, a novel nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of dry eye disease. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the available data, experimental methodologies, and mechanisms of action.
Executive Summary
This compound nasal spray is a highly selective cholinergic agonist designed to stimulate the trigeminal parasympathetic pathway, thereby increasing natural tear production. Administered intranasally, it activates nicotinic acetylcholine receptors in the nasal cavity, offering a novel approach to managing dry eye disease. Clinical trial data has demonstrated a dose-dependent improvement in both the signs and symptoms of this condition. While detailed pharmacokinetic data remains limited in publicly available literature, pharmacodynamic studies have provided significant insights into its efficacy and mechanism of action.
Pharmacokinetics
Quantitative pharmacokinetic data for this compound nasal spray, including parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available at this time. Pre-clinical and clinical development programs collect this information to establish the safety and efficacy profile of a drug candidate[1].
Pharmacodynamics
The pharmacodynamic effects of this compound nasal spray have been evaluated in clinical trials, most notably the PEARL Phase II study. This research has demonstrated that this compound produces a rapid and dose-dependent increase in tear production and a reduction in the sensation of eye dryness.
Table 1: Dose-Dependent Effect of this compound Nasal Spray on Tear Production (Schirmer's Test Score)
| Treatment Group | Mean Change from Baseline in STS (mm) |
| Vehicle (Control) | 3.0 |
| 0.11 mg this compound | 9.0 |
| 0.55 mg this compound | 17.5 |
| 1.1 mg this compound | 19.6 |
Data from the PEARL Phase II Clinical Trial. STS (Schirmer's Test Score) is a measure of tear production.[1][2]
Table 2: Dose-Dependent Effect of this compound Nasal Spray on Eye Dryness Score
| Treatment Group | Mean Change from Baseline in EDS |
| Vehicle (Control) | -6.5 |
| 0.11 mg this compound | -9.4 |
| 0.55 mg this compound | -17.4 |
| 1.1 mg this compound | -20.7 |
Data from the PEARL Phase II Clinical Trial. EDS (Eye Dryness Score) is a patient-reported outcome on a visual analogue scale.[1][2]
Mechanism of Action
This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[3][4] When administered as a nasal spray, it stimulates the trigeminal nerve, which is a key component of the parasympathetic nervous system accessible within the nasal cavity.[3][5] This activation of the trigeminal parasympathetic pathway leads to the stimulation of the lacrimal functional unit, resulting in increased production of natural tear film.[3] this compound exhibits strong agonist activity at the α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes, with weak agonist activity at the α7 receptor.[4]
Key Experimental Protocols
The following outlines the methodology for the PEARL Phase II clinical trial, a key study in the evaluation of this compound nasal spray.
PEARL (Phase II) Study Protocol
-
Objective: To evaluate the efficacy and safety of single-dose OC-02 (this compound) nasal spray in adult patients with dry eye disease.[1]
-
Study Design: A multicenter, randomized, double-masked, vehicle-controlled trial.[1]
-
Patient Population: 165 adult patients (≥22 years of age) with a diagnosis of dry eye disease, an Ocular Surface Disease Index score ≥23, a corneal fluorescein staining score ≥2 in more than one region or ≥4 for all regions, and a Schirmer test score (STS) ≤10 mm.[1][2]
-
Treatment Groups: Patients were randomized in a 1:1:1:1 ratio to receive a single 100 µL dose of one of the following:
-
Vehicle (control)
-
0.11 mg this compound nasal spray
-
0.55 mg this compound nasal spray
-
1.1 mg this compound nasal spray[1]
-
-
Primary Efficacy Outcomes:
-
Change in Schirmer's Test Score (STS) from baseline to immediately after treatment administration at the first visit.[1][2]
-
Change in Eye Dryness Score (EDS) from before to 5 minutes after treatment during a controlled adverse environment exposure at the second visit (15-19 days after the first visit).[1][2]
-
-
Safety Assessments: Monitoring of adverse events throughout the study. The most common non-ocular adverse events reported were cough and throat irritation.[1]
References
- 1. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. eyesoneyecare.com [eyesoneyecare.com]
- 5. Novel nasal spray therapy for dry eye shows promise - American Academy of Ophthalmology [aao.org]
Methodological & Application
Application Notes and Protocols for Simpinicline Nasal Spray in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline, also known as OC-02, is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1] It demonstrates strong agonistic activity at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2, with weaker activity at the α7 subtype.[1] this compound has been investigated in a nasal spray formulation for the treatment of dry eye disease in Phase II clinical trials, where it showed a dose-dependent increase in tear production.[2][3]
Beyond its effects on tear secretion, the role of nAChRs in cognitive processes suggests that this compound may be a valuable research tool for studying learning, memory, and neuroprotection.[4][5] The α7 nAChR subtype, in particular, is a target of interest for cognitive enhancement due to its high permeability to calcium and its role in activating downstream signaling pathways associated with synaptic plasticity, such as the ERK1/2 and CREB phosphorylation pathways.[6][7]
These application notes provide detailed protocols for utilizing a research-grade this compound nasal spray formulation in both in vitro and in vivo experimental settings to explore its pharmacological profile and potential therapeutic applications.
Product Information
-
Product Name: this compound Nasal Spray, Research Grade
-
Synonyms: OC-02
-
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist[1]
-
Formulation: Aqueous solution for intranasal administration
Suggested Research Applications
-
Neuropharmacology: Investigation of nAChR function in various brain regions.
-
Cognitive Science: Elucidation of the role of specific nAChR subtypes in learning and memory.
-
Drug Discovery: Screening for novel nAChR modulators and evaluation of their therapeutic potential.
-
Ophthalmology Research: Study of the nasolacrimal reflex and secretagogue activity.
-
Virology: In vitro assessment of antiviral properties.[1]
Data Presentation
In Vitro Activity of this compound and Other nAChR Agonists
| Compound | Receptor Subtype | Assay Type | Cell Line | Value | Reference |
| This compound (OC-02) | Not Specified | Antiviral Activity | Calu-3 | IC50: 0.04 µM | [1] |
| A-582941 | rat α7 nAChR | Radioligand Binding | Rat brain membranes | Ki: 10.8 nM | [6] |
| A-582941 | human α7 nAChR | Radioligand Binding | Human brain membranes | Ki: 16.7 nM | [6] |
| α-CtxMII | α6β2* nAChR | Radioligand Binding | Rat striatum | Ki: 1.3 nM | [8] |
| Methyllycaconitine | α6* nAChR | Radioligand Binding | Rat striatum | Ki: 40 nM | [8] |
In Vivo Effects of this compound Nasal Spray (Clinical Data)
| Dose | Primary Outcome | Result (Least-Squares Mean Change from Baseline) | Reference |
| Vehicle | Schirmer Test Score (STS) | 3.0 mm | [2] |
| 0.11 mg | Schirmer Test Score (STS) | 9.0 mm | [2] |
| 0.55 mg | Schirmer Test Score (STS) | 17.5 mm | [2] |
| 1.1 mg | Schirmer Test Score (STS) | 19.6 mm | [2] |
| Vehicle | Eye Dryness Score (EDS) | -6.5 | [2] |
| 0.11 mg | Eye Dryness Score (EDS) | -9.4 | [2] |
| 0.55 mg | Eye Dryness Score (EDS) | -17.4 | [2] |
| 1.1 mg | Eye Dryness Score (EDS) | -20.7 | [2] |
Signaling Pathways and Experimental Workflows
α7 nAChR signaling cascade.
Radioligand binding assay workflow.
Morris water maze workflow.
Experimental Protocols
Formulation of this compound Nasal Spray for Research Use
For preclinical research, a sterile, isotonic aqueous solution of this compound is recommended. The following is a representative formulation based on commonly used excipients for nasal sprays.[9][10]
Materials:
-
This compound Citrate
-
Sodium Chloride
-
Disodium Phosphate
-
Sodium Dihydrogen Phosphate
-
Polysorbate 80
-
Edetate Disodium
-
Benzalkonium Chloride (as a preservative, if required for multi-dose preparations)
-
Sterile Water for Injection
Procedure:
-
Prepare a phosphate buffer solution (pH 7.0) using disodium phosphate and sodium dihydrogen phosphate in sterile water.
-
Add sodium chloride to achieve an isotonic solution.
-
Dissolve Edetate Disodium and Polysorbate 80 in the buffer.
-
Accurately weigh and dissolve this compound Citrate in the solution.
-
If a preservative is needed, add benzalkonium chloride.
-
Adjust the final volume with sterile water.
-
Filter the solution through a 0.22 µm sterile filter.
-
Package in appropriate nasal spray devices calibrated to deliver the desired volume per actuation (e.g., 50-100 µL).
In Vitro Characterization
1. Radioligand Binding Assay for nAChR Affinity
This protocol is for determining the binding affinity (Ki) of this compound for specific nAChR subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to a set of wells. For total binding, add only buffer and radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
2. Calcium Imaging Assay for Functional Activity
This protocol measures changes in intracellular calcium concentration in response to this compound, providing a functional readout of nAChR activation.
Materials:
-
Cells expressing the nAChR of interest (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Plate the cells in the microplate and culture until they form a confluent monolayer.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Measure baseline fluorescence.
-
Inject varying concentrations of this compound and immediately begin kinetic measurement of fluorescence intensity.
-
Analyze the data to determine the EC₅₀ for the calcium response.
In Vivo Assessment of Cognitive Enhancement
Morris Water Maze for Spatial Learning and Memory
This protocol is designed to assess the effects of this compound nasal spray on spatial learning and memory in rodents, potentially using a scopolamine-induced amnesia model.[11][12][13]
Apparatus:
-
A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C.
-
A submerged escape platform (10-15 cm in diameter).
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation: Acclimatize the animals to the testing room and handling for several days prior to the experiment.
-
Drug Administration: Administer this compound nasal spray or vehicle intranasally at a defined time before training (e.g., 30 minutes). If using the scopolamine model, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the nasal spray.
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomized start locations.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-120 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Administer the same pre-treatment (this compound or vehicle).
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latencies during acquisition to assess learning. Analyze probe trial data to assess memory consolidation and retrieval.
Safety and Handling
This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nasal spray formulation should be administered in a well-ventilated area. Dispose of unused material and waste in accordance with local regulations.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive enhancement in man with ispronicline, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Simpinicline Testing in Animal Models of Dry Eye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing dry eye disease (DED) in animal models and a proposed framework for evaluating the therapeutic potential of Simpinicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Introduction to this compound and its Role in Dry Eye Disease
Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, resulting in symptoms of discomfort and visual disturbance. This compound (also known as OC-02) is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has shown promise in clinical trials for DED. Its primary mechanism of action is believed to be the stimulation of the trigeminal parasympathetic pathway, which innervates the lacrimal functional unit, leading to increased tear production.[1][2][3] Additionally, activation of the α7nAChR has been linked to a cholinergic anti-inflammatory pathway, which may help to mitigate the neuroinflammation associated with DED.[4][5][6]
Experimental Protocols for Inducing Dry Eye Disease in Animal Models
Several animal models have been developed to mimic the signs and symptoms of human DED.[4][5][7] The choice of model often depends on the specific aspects of the disease being investigated. Below are detailed protocols for three commonly used models.
Scopolamine-Induced Dry Eye Model (Aqueous-Deficient)
This model induces DED by pharmacologically blocking muscarinic receptors, leading to reduced aqueous tear production.[4][8][9]
Animal Species: Mouse (e.g., C57BL/6) or Rat (e.g., Lewis) Materials:
-
Scopolamine hydrobromide
-
Sterile 0.9% saline
-
Subcutaneous injection supplies
-
Osmotic pumps (optional, for continuous delivery)[8]
Protocol:
-
Prepare a solution of scopolamine hydrobromide in sterile saline at the desired concentration.
-
Administer scopolamine via subcutaneous injection. The frequency and dosage may need to be optimized, but a common starting point is daily injections.[10]
-
Alternatively, for continuous administration, surgically implant a pre-filled osmotic pump subcutaneously.[8]
-
House the animals in a standard environment. For a more severe model, this can be combined with a controlled environment chamber with low humidity.[11]
-
Monitor the animals for signs of dry eye, which typically develop over several days to weeks.[8]
Benzalkonium Chloride (BAC)-Induced Dry Eye Model (Evaporative and Inflammatory)
BAC is a preservative commonly found in eye drops that can induce ocular surface inflammation, goblet cell loss, and tear film instability, mimicking aspects of both aqueous-deficient and evaporative dry eye.[9][12]
Animal Species: Rabbit (e.g., New Zealand White) or Mouse (e.g., BALB/c) Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Micropipette
Protocol:
-
Prepare the desired concentration of BAC in sterile PBS. A common concentration is 0.1% for rabbits and 0.2% for mice.[12][13]
-
Topically instill a small volume (e.g., 5-10 µL for mice, 25-50 µL for rabbits) of the BAC solution onto the ocular surface of one or both eyes. The contralateral eye can serve as a control.[12]
-
Repeat the instillation one to two times daily for a period of 7 to 14 days.[12][13]
-
Monitor the animals for the development of dry eye signs.
Controlled Environment Chamber (CEC)-Induced Dry Eye Model (Evaporative)
This model exposes animals to a low-humidity, high-airflow environment to induce desiccating stress and evaporative dry eye.[2][14][15]
Animal Species: Mouse (e.g., BALB/c) Materials:
-
Controlled environment chamber with regulated humidity, temperature, and airflow.
Protocol:
-
House the mice in a CEC with low relative humidity (e.g., < 20-30%), constant airflow (e.g., 15 L/min), and a controlled temperature (e.g., 21-23°C).[2][14]
-
Maintain a control group of mice in a normal environment with moderate humidity (e.g., 50-70%) and no forced airflow.[2][14]
-
The duration of exposure can range from a few days to several weeks, depending on the desired severity of the dry eye phenotype.[2][14]
-
This model can be combined with scopolamine administration to create a more severe, mixed-mechanism dry eye model.[11]
Proposed Protocol for this compound Administration and Efficacy Evaluation
As this compound is clinically administered as a nasal spray to stimulate the trigeminal parasympathetic pathway, a similar route could be adapted for animal models. Alternatively, topical ocular administration can be explored to assess direct effects on the ocular surface.
Administration Routes:
-
Intranasal: Administer a small volume of this compound solution into the nasal cavity of the animal.
-
Topical Ocular: Apply a small volume of this compound solution directly to the ocular surface.
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution (without this compound) via the chosen route.
-
This compound Treatment Group(s): Administer one or more concentrations of this compound solution.
-
Positive Control: (Optional) A known effective treatment for dry eye, such as cyclosporine A.[16]
Evaluation of Efficacy:
A battery of tests should be performed at baseline and at various time points throughout the study to assess the efficacy of this compound.
| Parameter | Method | Description | Endpoint |
| Tear Production | Phenol Red Thread Test or Schirmer's Test | Measures aqueous tear volume. A wetted thread or paper strip is placed in the conjunctival fornix for a set time. | Increased length of wetted thread/strip (in mm). |
| Corneal Epithelial Integrity | Fluorescein Staining | Fluorescein dye is applied to the ocular surface and stains areas of epithelial damage, which are then scored under a cobalt blue light. | Reduced fluorescein staining score. |
| Conjunctival Goblet Cell Density | Periodic Acid-Schiff (PAS) Staining | Conjunctival tissue is collected, sectioned, and stained with PAS to identify and quantify mucin-containing goblet cells. | Increased number of goblet cells per unit area. |
| Tear Film Stability | Tear Break-up Time (TBUT) | A drop of fluorescein is instilled, and the time taken for the first dry spot to appear on the cornea is measured. | Increased TBUT (in seconds). |
| Ocular Surface Inflammation | Immunohistochemistry or Flow Cytometry | Ocular tissues (cornea, conjunctiva) or draining lymph nodes are analyzed for the presence of inflammatory markers (e.g., CD4+ T-cells, M1/M2 macrophages). | Reduced infiltration of inflammatory cells or a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotype. |
| Gene Expression of Inflammatory Cytokines | Real-time PCR | RNA is extracted from ocular tissues to quantify the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6). | Decreased mRNA expression of pro-inflammatory cytokines. |
Signaling Pathways and Experimental Workflows
This compound-Induced Tear Secretion via the Trigeminal Parasympathetic Pathway
This compound, administered nasally, activates α7 nicotinic acetylcholine receptors on the trigeminal nerve endings in the nasal mucosa. This initiates a neural signal that travels to the brainstem and then efferently via parasympathetic nerves to the lacrimal functional unit, stimulating tear secretion.
Caption: this compound's stimulation of the trigeminal parasympathetic pathway.
Intracellular Signaling Cascade for Tear and Mucin Secretion
Cholinergic stimulation of lacrimal acinar and conjunctival goblet cells triggers intracellular signaling cascades that lead to secretion. A key pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Increased intracellular Ca2+ is a primary driver of protein and fluid secretion from the lacrimal gland.[1][10] Another important signaling molecule is cyclic AMP (cAMP), which can also promote tear secretion.[7][8]
Caption: Intracellular signaling for tear and mucin secretion.
Cholinergic Anti-Inflammatory Pathway in Dry Eye
Activation of the α7nAChR on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines. This is known as the cholinergic anti-inflammatory pathway. In the context of DED, this compound may exert therapeutic effects by downregulating the pro-inflammatory M1 macrophage phenotype and reducing ocular surface inflammation.[4][5]
References
- 1. Calcium signaling in lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Role of protein kinase C in cholinergic stimulation of lacrimal gland protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways used by EGF to stimulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 9. Signal transduction and control of lacrimal gland protein secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goblet Cells of the Conjunctiva: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Calcium signaling in lacrimal glan ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinergic Agonists Activate P2X7 Receptors to Stimulate Protein Secretion by the Rat Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Signaling in Lacrimal Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stimulation of tear secretion by topical agents that increase cyclic nucleotide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Simpinicline's Antiviral Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline (also known as OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1] Recent preclinical studies have demonstrated its potential as an antiviral agent, specifically showing potent activity against the alpha variant of SARS-CoV-2 in in vitro assays using Calu-3 human lung adenocarcinoma cell lines.[1][2] The reported half-maximal inhibitory concentration (IC50) was a potent 0.04 μM.[1][2] The proposed mechanism of action for its antiviral effects is the inhibition of viral entry and replication.[2] This document provides detailed protocols for in vitro assays to further evaluate the antiviral efficacy of this compound and to investigate its mechanism of action.
Postulated Signaling Pathway for Antiviral Activity
This compound's role as a nicotinic acetylcholine receptor agonist suggests a potential mechanism involving the modulation of host cell pathways to create an antiviral state. One plausible cascade is the activation of the cholinergic anti-inflammatory pathway. This pathway is primarily mediated by the α7 nicotinic acetylcholine receptor (α7-nAChR), which is expressed on various immune and epithelial cells.[3][4] Activation of α7-nAChR can lead to the inhibition of pro-inflammatory cytokine production.[3][4] It is hypothesized that by binding to nAChRs on lung epithelial cells, this compound may trigger downstream signaling events that interfere with the viral life cycle.
Caption: Postulated signaling pathway of this compound's antiviral action.
Data Presentation: Summary of Key Antiviral Parameters
The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| Calu-3 | 48 | [Insert Data] |
| Vero E6 | 48 | [Insert Data] |
CC50: 50% cytotoxic concentration
Table 2: Antiviral Activity of this compound against SARS-CoV-2
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CPE Inhibition | Vero E6 | Alpha Variant | [Insert Data] | [Insert Data] |
| Plaque Reduction | Vero E6 | Alpha Variant | [Insert Data] | [Insert Data] |
| Viral Yield Reduction | Calu-3 | Alpha Variant | [Insert Data] | [Insert Data] |
EC50: 50% effective concentration
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating true antiviral activity from cytotoxicity.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed Calu-3 or Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay provides a preliminary assessment of the antiviral activity of this compound by observing the inhibition of virus-induced cell death.
Methodology:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plate for 48-72 hours until CPE is observed in the untreated infected control wells.
-
CPE Visualization: Stain the cells with a solution such as crystal violet to visualize cell viability.
-
Data Analysis: Determine the 50% effective concentration (EC50) by identifying the concentration of this compound that inhibits 50% of the viral CPE.
Plaque Reduction Assay
This is a more quantitative assay to determine the concentration of this compound that reduces the number of viral plaques by 50%.
Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Virus Infection: Prepare dilutions of SARS-CoV-2 and incubate them with equal volumes of this compound dilutions for 1 hour at 37°C. Infect the confluent cell monolayers with the virus-drug mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50, the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.
Viral Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.
Methodology:
-
Cell Seeding and Infection: Seed Calu-3 cells in 24-well plates. The next day, infect the cells with SARS-CoV-2 at a specific MOI in the presence of various concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virions.
-
Viral Titer Determination: Determine the viral titer in the collected supernatants using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay on Vero E6 cells.
-
Data Analysis: Calculate the EC50 as the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.
Conclusion
The provided protocols and data presentation frameworks offer a comprehensive approach to evaluating the in vitro antiviral efficacy of this compound. These assays are essential for confirming its activity against various viral strains, elucidating its mechanism of action, and providing the foundational data necessary for further preclinical and clinical development. The visualization of the proposed signaling pathway and experimental workflows aims to enhance the understanding and execution of these critical studies.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic cholinergic system and COVID-19: In silico evaluation of nicotinic acetylcholine receptor agonists as potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic anti-inflammatory pathway and COVID-19 [bi.tbzmed.ac.ir]
Application Notes and Protocols for Simpinicline (OC-02) in Rabbit Models of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Simpinicline (OC-02), a nicotinic acetylcholine receptor (nAChR) agonist, in rabbit models of aqueous-deficient dry eye disease (DED). The protocols outlined below are based on established methodologies for inducing DED in rabbits and are adapted for the intranasal administration route of this compound.
Disclaimer: Specific preclinical data on this compound (OC-02) in rabbit models is not extensively available in public literature. The following protocols and data are representative examples derived from the known mechanism of action of this compound, clinical trial data in humans, and standard preclinical ophthalmology practices. The quantitative data presented is illustrative to guide researchers in experimental design and data presentation.
Introduction to this compound (OC-02)
This compound (OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of DED. Administered as a nasal spray, it activates the trigeminal parasympathetic pathway, leading to a natural increase in tear film production by stimulating the lacrimal, meibomian, and goblet cells.[1][2][3] This novel mechanism of action offers a promising therapeutic approach by leveraging the body's own tear-producing capabilities.
Signaling Pathway of this compound (OC-02)
This compound acts by binding to and activating nAChRs on the trigeminal nerve endings within the nasal cavity. This stimulation initiates a nerve signal that travels along the trigeminal parasympathetic pathway to the lacrimal functional unit, resulting in the secretion of all three layers of the tear film.
Caption: Mechanism of Action of this compound (OC-02).
Experimental Protocols
Rabbit Model of Aqueous-Deficient Dry Eye
This protocol describes the induction of a transient, aqueous-deficient dry eye model in New Zealand White rabbits using topical atropine sulfate, a muscarinic receptor antagonist that inhibits tear secretion.
Materials:
-
New Zealand White rabbits (male or female, 2-3 kg)
-
Atropine sulfate ophthalmic solution (1%)
-
Sterile saline solution (0.9%)
-
Standard animal restraining devices
-
Micropipette
Procedure:
-
Acclimatization: Acclimate rabbits to the laboratory environment for at least 7 days prior to the experiment.
-
Baseline Measurements: Perform baseline ocular surface assessments for all rabbits, including Schirmer's Tear Test (STT), Tear Break-Up Time (TBUT), and corneal fluorescein staining.
-
Induction:
-
Instill one drop (approximately 50 µL) of 1% atropine sulfate ophthalmic solution into the conjunctival sac of each eye.
-
Repeat the instillation three times daily (e.g., 8:00 AM, 2:00 PM, 8:00 PM) for 5 consecutive days.
-
The contralateral eye can be treated with sterile saline to serve as a control, or a separate group of animals can be used as saline controls.
-
-
Confirmation of Dry Eye: On Day 6, after the 5-day induction period, re-evaluate STT, TBUT, and fluorescein staining to confirm the establishment of dry eye signs (e.g., significant reduction in STT values).
Efficacy Study of Intranasal this compound (OC-02)
This protocol details the administration of this compound (OC-02) nasal spray to the atropine-induced dry eye rabbit model to evaluate its efficacy in stimulating tear production.
Materials:
-
Dry eye-induced rabbits (from Protocol 3.1)
-
This compound (OC-02) nasal spray formulations (e.g., 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL)
-
Vehicle control nasal spray
-
Nasal spray atomizer calibrated for rabbit administration (delivering ~50 µL per actuation)
-
Phenol red thread
-
Fluorescein sodium ophthalmic strips (1 mg)
-
Slit lamp with cobalt blue filter
-
Stopwatch
Experimental Workflow Diagram:
References
- 1. Nicotinic acetylcholine receptor stimulation: A new approach for stimulating tear secretion in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. A phase II randomized trial to evaluate the long-term (12-week) efficacy and safety of OC-01 (varenicline solution) nasal spray for dry eye disease: The MYSTIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tear Production in Response to Simpinicline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline (also known as OC-02) is a potent and selective nicotinic acetylcholine receptor (nAChR) agonist that has demonstrated efficacy in increasing tear production.[1][2] Administered as a nasal spray, this compound activates the trigeminal parasympathetic pathway, a natural physiological mechanism for stimulating the lacrimal glands to produce tears.[3] This document provides detailed application notes and protocols for measuring the secretagogue effects of this compound on tear production, intended for use in both preclinical and clinical research settings.
The provided methodologies and data summaries are designed to guide researchers in designing and executing studies to evaluate the pharmacodynamics of this compound and similar compounds.
Mechanism of Action: The Trigeminal Parasympathetic Pathway
This compound exerts its effect by stimulating nAChRs located on the sensory trigeminal nerves in the nasal cavity. This activation initiates a neural signaling cascade that results in increased tear secretion from the lacrimal glands. This compound is a strong agonist at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2, and a weak agonist at the α7 receptor.[1]
The signaling pathway is as follows:
-
Nasal Administration: this compound is delivered to the nasal mucosa.
-
nAChR Activation: The compound binds to and activates nAChRs on the afferent trigeminal nerve endings.
-
Signal Transduction: An action potential is generated and transmitted along the trigeminal nerve to the brainstem.
-
Parasympathetic Activation: The signal is relayed to the superior salivatory nucleus, which activates the efferent parasympathetic pathway.
-
Lacrimal Gland Innervation: Preganglionic parasympathetic fibers travel via the facial nerve to the pterygopalatine ganglion, where they synapse with postganglionic neurons.
-
Tear Secretion: Postganglionic fibers innervate the lacrimal glands, releasing acetylcholine (ACh) which stimulates muscarinic receptors on the acinar cells, leading to increased production and secretion of the aqueous component of tears.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced tear production.
Quantitative Data from Clinical Studies
The following data is summarized from the PEARL Phase II clinical trial, a randomized, double-blind, vehicle-controlled study in patients with dry eye disease.[2][4]
Table 1: Change in Schirmer Test Score (STS) from Baseline
| Treatment Group | Mean Change in STS (mm) |
| Vehicle (Control) | 3.0 |
| 0.11 mg this compound | 9.0 |
| 0.55 mg this compound | 17.5 |
| 1.1 mg this compound | 19.6 |
Data represents the least-squares mean change from baseline immediately after a single dose administration.[2][4]
Table 2: Change in Eye Dryness Score (EDS) from Baseline
| Treatment Group | Mean Change in EDS |
| Vehicle (Control) | -6.5 |
| 0.11 mg this compound | -9.4 |
| 0.55 mg this compound | -17.4 |
| 1.1 mg this compound | -20.7 |
Data represents the least-squares mean change from baseline at 5 minutes post-treatment during controlled adverse environment exposure.[4]
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the effects of this compound on tear production in preclinical and clinical settings.
Preclinical Evaluation in Animal Models
Several animal models have been established to study dry eye disease and the effects of secretagogues.[4][5][6][7][8][9][10][11]
1. Induction of Dry Eye in Rodents (Mouse or Rat Model)
-
Pharmacological Induction:
-
Administer scopolamine, a muscarinic antagonist, to inhibit cholinergic-mediated tear secretion.[5][7][8][12] This can be achieved through transdermal patches or systemic injections.[5][7]
-
Combine scopolamine administration with exposure to a desiccating environment (e.g., a controlled environmental chamber with low humidity and constant airflow) to exacerbate dry eye signs.[5][7][12]
-
-
Surgical Induction:
-
Excision of the extraorbital lacrimal gland can be performed to induce a state of aqueous tear deficiency.[9]
-
2. Measurement of Tear Production in Rodents
-
Phenol Red Thread (PRT) Test:
-
Principle: A pH-sensitive thread changes color from yellow to red upon contact with the alkaline tears. The length of the color change is proportional to the tear volume. This method is minimally invasive and quick.[3][13][14][15]
-
Procedure:
-
Gently restrain the animal without anesthesia.[3]
-
Using fine forceps, place the folded end of the phenol red thread into the lateral canthus of the lower eyelid for 15-20 seconds.[3]
-
Remove the thread and immediately measure the length of the red portion in millimeters.
-
Repeat for the contralateral eye and average the results.
-
-
-
Schirmer Test (Modified for Rodents):
-
Principle: A sterile filter paper strip is placed in the lower conjunctival fornix, and the amount of wetting is measured over a specific time.
-
Procedure:
-
Cut commercially available Schirmer strips to a width of 1.5 mm for mice or 3.0 mm for rats.[16]
-
Gently restrain the animal.
-
Insert the bent end of the strip into the lower conjunctival fornix.
-
After a defined period (e.g., 1-5 minutes), remove the strip and measure the length of the moistened area in millimeters.
-
-
Experimental Workflow for Preclinical Studies
Caption: Preclinical experimental workflow for evaluating this compound.
Clinical Evaluation in Humans
1. Schirmer I Test
-
Principle: This test measures both basal and reflex tear secretion without anesthesia.[17]
-
Procedure:
-
The subject should be seated comfortably in a dimly lit room.
-
Fold a sterile Schirmer strip at the notch.
-
Gently pull down the lower eyelid and place the bent end of the strip in the lateral third of the lower conjunctival fornix.[17]
-
The subject should be instructed to close their eyes gently for 5 minutes.[17]
-
After 5 minutes, remove the strip and immediately measure the length of the wetted area from the notch in millimeters.[17]
-
A reading of less than 10 mm in 5 minutes is generally considered indicative of dry eye.[17]
-
2. Phenol Red Thread (PRT) Test
-
Principle: Similar to the preclinical application, this test provides a rapid and less irritating method to assess tear volume.
-
Procedure:
-
The subject is seated comfortably.
-
The lower eyelid is gently pulled down.
-
The thread is placed in the lateral canthus for 15 seconds.
-
The length of the color change is measured in millimeters.
-
Conclusion
This compound represents a novel therapeutic approach for dry eye disease by leveraging the natural neural pathways to stimulate tear production. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other nAChR agonists in the context of tear secretion. The use of established preclinical models and standardized clinical measurement techniques is crucial for obtaining reliable and reproducible data.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophthalmology: Phenol Red Thread Test | Taconic Biosciences [taconic.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. A mouse model of keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ideaconnection.com [ideaconnection.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. iris-pharma.com [iris-pharma.com]
- 10. esmed.org [esmed.org]
- 11. cjeo-journal.org [cjeo-journal.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. app.jove.com [app.jove.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Tear Production Assessment by Using Schirmer Tear Test Strips in Mice, Rats and Dogs [jstage.jst.go.jp]
- 17. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Simpinicline Efficacy Using the Schirmer Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline (formerly OC-02) is a novel nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of dry eye disease (DED). Administered as a nasal spray, it stimulates the trigeminal parasympathetic pathway to increase endogenous tear production.[1][2] The Schirmer test is a fundamental and widely used clinical diagnostic tool for assessing aqueous tear production and is a key endpoint in evaluating the efficacy of secretagogues like this compound.[3][4] These application notes provide detailed protocols for utilizing the Schirmer test to assess the efficacy of this compound in a clinical research setting, based on methodologies from clinical trials such as the PEARL Phase II study.[1][5]
Mechanism of Action of this compound
This compound is a cholinergic agonist that selectively targets nAChRs.[6] When administered intranasally, it activates nAChRs on the afferent nerve endings of the trigeminal nerve in the nasal mucosa. This stimulation initiates a reflex arc, leading to the activation of the parasympathetic nervous system, which in turn innervates the lacrimal glands, resulting in increased tear secretion.[7][8] This mechanism of action bypasses the ocular surface, offering a novel approach to treating DED by leveraging the natural tear production pathways.
Data Presentation: this compound (OC-02) Phase II PEARL Trial Results
The following table summarizes the quantitative data from the PEARL Phase II clinical trial, which evaluated the efficacy of single-dose this compound nasal spray on tear production as measured by the Schirmer test.[1][5][6]
| Treatment Group | N | Mean Change from Baseline in Schirmer Test Score (mm) |
| Vehicle (Control) | 42 | 3.0 |
| This compound (0.11 mg) | 41 | 9.0 |
| This compound (0.55 mg) | 41 | 17.5 |
| This compound (1.1 mg) | 41 | 19.6 |
Experimental Protocols
Patient Selection and Baseline Assessment
Inclusion Criteria (based on the PEARL trial): [5][9]
-
Adult patients (≥22 years of age).
-
Diagnosis of dry eye disease.
-
Ocular Surface Disease Index (OSDI) score ≥23.
-
Corneal fluorescein staining score ≥2 in at least one region or a total score ≥4.
-
Baseline Schirmer test score (without anesthesia) ≤10 mm in at least one eye.
Exclusion Criteria:
-
History of hypersensitivity to cholinergic agents.
-
Presence of other ocular conditions that could interfere with the interpretation of the results.
-
Use of topical medications that could affect tear production within a specified washout period.[10]
Standardized Schirmer Test Protocol for Efficacy Assessment
This protocol is designed to ensure consistency and minimize variability when assessing the effect of a secretagogue like this compound.
Materials:
-
Sterile, individually packaged Schirmer test strips (e.g., Whatman No. 41 filter paper, 5 mm x 35 mm).[11]
-
Millimeter ruler.
-
Stopwatch.
-
Topical anesthetic (optional, for measuring basal secretion).[3]
-
This compound nasal spray and placebo/vehicle control.
Procedure:
-
Patient Preparation: The patient should be seated comfortably in a quiet, draft-free room with controlled humidity and temperature to minimize environmental effects on tear evaporation.[3] Instruct the patient to refrain from using any eye drops for at least 2 hours prior to the test.[10]
-
Strip Preparation: Without touching the sterile end of the Schirmer strip, bend it at the notch.
-
Strip Placement: Gently pull down the lower eyelid and place the bent end of the Schirmer strip into the lateral third of the lower conjunctival fornix.[12] The strip should not touch the cornea. Repeat for the other eye.
-
Test Duration: Start the stopwatch immediately after placing the strips. The patient should be instructed to close their eyes gently or blink normally for 5 minutes.[11][12] Advise against squeezing or rubbing the eyes.
-
Strip Removal and Measurement: After exactly 5 minutes, gently remove the strips. Immediately measure the length of the wetted area in millimeters from the notch.[12]
-
Drug Administration: Administer a single dose (e.g., 100 µL) of this compound nasal spray or vehicle control according to the randomization protocol.[5]
-
Post-Dose Measurement: The primary efficacy outcome is the change in the Schirmer test score from baseline immediately after treatment administration.[5] Therefore, repeat the Schirmer test procedure at a specified time point post-administration (e.g., immediately after or at 5, 10, and 15 minutes post-dose) to capture the onset and duration of action.
Data Recording and Analysis
-
Record the Schirmer test readings (in mm) for each eye at baseline and at all post-administration time points.
-
The primary efficacy endpoint is the mean change from baseline in the Schirmer test score.
-
Statistical analysis should compare the change from baseline in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANCOVA with baseline as a covariate).
-
A clinically meaningful improvement is often considered an increase of ≥10 mm in the Schirmer score.[1]
Considerations and Best Practices
-
Standardization: Consistent placement of the Schirmer strip and timing are crucial for reducing variability.[13]
-
Anesthesia: The use of a topical anesthetic prior to the Schirmer test (Schirmer I with anesthetic) can be employed to measure basal tear secretion by minimizing reflex tearing.[3] However, for a secretagogue that induces reflex tearing like this compound, a non-anesthetized Schirmer test (Schirmer I) is appropriate to capture the full effect of the drug.
-
Controlled Environment: Conducting the test in a controlled adverse environment (CAE) can be used to challenge the tear film and assess drug efficacy under desiccating stress.[1]
-
Adverse Events: Monitor and record any adverse events, such as cough, throat irritation, or sneezing, which have been reported with this compound nasal spray.[5]
By adhering to these detailed protocols, researchers can robustly and reliably assess the efficacy of this compound in stimulating tear production using the Schirmer test, a critical step in the development of this novel therapy for dry eye disease.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Oyster Point Pharma Announces Positive Results from Phase 2 Clinical Trial of the Company’s Investigational Treatment for Dry Eye Disease - BioSpace [biospace.com]
- 3. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in Dry Eye Disease Examination Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. Nicotinic acetylcholine receptor stimulation: A new approach for stimulating tear secretion in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OC-02 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. What is Schirmer's Test and How to Conduct it | OBN [ophthalmologybreakingnews.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative assessment of tear production: A review of methods and utility in dry eye drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Simpinicline's Mechanism of Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline (also known as OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist with demonstrated therapeutic potential in two distinct areas: the treatment of dry eye disease and as an antiviral agent against SARS-CoV-2.[1][2] As a potent agonist for α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes and a weak agonist for the α7 subtype, its mechanism of action is rooted in the activation of these ion channels, leading to downstream cellular signaling.[1]
These application notes provide a comprehensive overview of the cell culture models and detailed protocols for elucidating the mechanistic pathways of this compound. The provided methodologies are designed to enable researchers to investigate its efficacy and cellular effects in a controlled in vitro environment.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following table summarizes the known quantitative data for this compound's activity in cell culture models. This data is critical for designing experiments and understanding the compound's potency and therapeutic window.
| Parameter | Cell Line | Value | Assay | Application | Reference |
| IC50 | Calu-3 | 0.04 µM | Viral Activity Assay | Antiviral (SARS-CoV-2) | [1] |
Note: Further research is required to establish a comprehensive quantitative profile of this compound, including its dose-response relationship in various cell lines, cytotoxicity (CC50), and its specific effects on downstream signaling pathway components.
Part 1: Investigating the Antiviral Mechanism of this compound
The potent antiviral activity of this compound against SARS-CoV-2 can be investigated using human airway epithelial cell lines.[1] Calu-3 cells are a well-established model for studying respiratory virus infections as they are derived from human lung adenocarcinoma and express the necessary receptors for SARS-CoV-2 entry.[3]
Recommended Cell Culture Model: Calu-3 Cells
-
Cell Line: Calu-3 (human lung adenocarcinoma)
-
Application: Modeling SARS-CoV-2 infection of the airway epithelium.
-
Key Characteristics: These cells form polarized monolayers and express angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2), which are crucial for SARS-CoV-2 entry.[3]
Experimental Workflow for Antiviral Studies
Protocols for Antiviral Mechanism Studies
Protocol 1.1: Calu-3 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of RPMI 1640 Medium with GlutaMAX™ Supplement, 10% Fetal Bovine Serum (FBS), and 1.0 mM Sodium Pyruvate.[4]
-
Cell Maintenance: Culture Calu-3 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency using a dissociation reagent like TrypLE™.[4] For experiments, ensure cells are between passages 5 and 25 post-thaw.[4]
Protocol 1.2: Cell Viability/Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of growth medium and incubate for 24 hours.[4]
-
Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.3: Viral Titer Quantification (Plaque Assay)
-
Cell Seeding: Seed Vero E6 cells (commonly used for plaque assays) in 24-well plates and grow to 90-100% confluency.
-
Viral Infection: Prepare serial dilutions of the supernatant from this compound-treated and infected Calu-3 cells and infect the Vero E6 cell monolayers for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose).[7][8]
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.[8] The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
Protocol 1.4: Viral RNA Quantification (RT-qPCR)
-
RNA Extraction: Extract total RNA from this compound-treated and infected Calu-3 cells using a suitable viral RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or E gene).[9] Use a housekeeping gene (e.g., RNase P) for normalization.[10]
-
Data Analysis: Quantify the viral RNA levels based on the Ct values and a standard curve.
Part 2: Investigating the Mechanism for Dry Eye Disease
This compound's efficacy in treating dry eye disease stems from its ability to stimulate the trigeminal parasympathetic pathway, leading to increased tear production.[11][12] This can be modeled in vitro using primary cultures of trigeminal ganglion neurons.
Recommended Cell Culture Model: Primary Trigeminal Ganglion (TG) Neurons
-
Cell Source: Trigeminal ganglia from neonatal mice or rats.
-
Application: Modeling the activation of the trigeminal nerve by this compound.
-
Key Characteristics: These primary neurons are the cell bodies of the sensory nerves that innervate the nasal cavity and are involved in the nasolacrimal reflex.[13]
Experimental Workflow for Neurological Studies
Protocols for Neurological Mechanism Studies
Protocol 2.1: Primary Trigeminal Ganglion Neuron Culture
-
Tissue Dissociation: Isolate trigeminal ganglia from neonatal rodents and dissociate the tissue using a combination of enzymatic digestion (e.g., collagenase and TrypLE).[13][14]
-
Cell Purification: Purify the neuronal population using a density gradient (e.g., Percoll) to remove non-neuronal cells.[13]
-
Cell Culture: Culture the neurons in a specialized neuronal medium (e.g., Neurobasal-A Medium with B-27 supplement) on surfaces coated with Poly-D-lysine and laminin to promote attachment and neurite outgrowth.[13][15]
Protocol 2.2: Calcium Imaging for Neuronal Activation
-
Dye Loading: Load the cultured trigeminal neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before stimulation.
-
Stimulation: Perfuse the cells with a solution containing this compound.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the magnitude and kinetics of the calcium response to this compound.
Part 3: Elucidating the Downstream Signaling Pathway
This compound, as a nAChR agonist, is expected to activate intracellular signaling cascades. The PI3K/Akt pathway is a known downstream target of nAChR activation and is involved in cell survival and other cellular processes.[16][17]
Proposed Signaling Pathway for this compound
Protocol 3.1: Western Blotting for PI3K/Akt Pathway Activation
-
Cell Treatment and Lysis: Treat the relevant cell line (e.g., Calu-3 or primary trigeminal neurons) with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the mechanisms of action of this compound in relevant cell culture models. By utilizing these methodologies, researchers can further elucidate the signaling pathways involved in its antiviral and secretagogue effects, thereby contributing to a more comprehensive understanding of its therapeutic potential.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Profiling of SARS-CoV-2-Infected Calu-3 Cells Reveals Immune-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. optometrytimes.com [optometrytimes.com]
- 13. Culture of Primary Neurons from Dissociated and Cryopreserved Mouse Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culture of Primary Neurons from Dissociated and Cryopreserved Mouse Trigeminal Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.us [cloud-clone.us]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Application Notes and Protocols for Simpinicline (OC-02) in Irritable Bowel Syndrome (IBS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simpinicline (OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist, demonstrating potent activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptors, with weaker activity at the α7 nAChR subtype.[1] While primarily investigated for dry eye disease, its mechanism of action presents a compelling rationale for its exploration as a therapeutic agent for Irritable Bowel Syndrome (IBS).[2][3] The cholinergic nervous system plays a pivotal role in the regulation of gastrointestinal motility, secretion, and visceral sensation, all of which are key pathophysiological components of IBS.[4][5][6][7]
These application notes provide a comprehensive overview of the theoretical framework, potential experimental protocols, and data presentation for investigating this compound (OC-02) in the context of IBS research. It is important to note that while a Phase 2 clinical trial for this compound in IBS has been reported as completed, detailed results are not publicly available at this time. The protocols and data tables presented herein are therefore illustrative and based on the known pharmacology of this compound and established methodologies in the field of IBS research.
Mechanism of Action in Irritable Bowel Syndrome
This compound's potential efficacy in IBS is predicated on its ability to modulate the enteric nervous system (ENS) and potentially exert anti-inflammatory effects. The activation of nAChRs on enteric neurons can influence gut motility and secretion.[7] In individuals with IBS, cholinergic stimulation has been shown to enhance colonic motor activity and transit.[5][6] Furthermore, the cholinergic anti-inflammatory pathway, although primarily mediated by the α7 nAChR, offers another avenue through which nAChR agonists could mitigate the low-grade inflammation observed in a subset of IBS patients.
Caption: Proposed signaling pathway of this compound in the gut.
Preclinical Evaluation of this compound in IBS Models
Animal Models of Irritable Bowel Syndrome
To assess the preclinical efficacy of this compound, various animal models that recapitulate the hallmark symptoms of IBS, namely visceral hypersensitivity and altered bowel motility, can be employed.
-
Visceral Hypersensitivity Models:
-
Water Avoidance Stress (WAS) Model: Chronic psychological stress is induced in rodents by placing them on a platform surrounded by water. This model is known to induce visceral hyperalgesia.
-
Neonatal Maternal Separation (NMS) Model: Pups are separated from their mothers for a defined period during early life, leading to long-lasting visceral hypersensitivity in adulthood.
-
Post-infectious IBS Model: Induced by infection with pathogens like Trichinella spiralis or Campylobacter jejuni, this model mimics the development of IBS following an episode of gastroenteritis.
-
-
Bowel Motility Models:
-
Colonic Transit Studies: The transit time of a charcoal meal or radiopaque markers through the colon is measured to assess prokinetic or anti-diarrheal effects.
-
Fecal Pellet Output: The number and weight of fecal pellets are quantified as an indicator of colonic motility.
-
Experimental Protocols
Objective: To determine the effect of this compound on visceral pain perception in a rat model of IBS.
Protocol:
-
Induction of Visceral Hypersensitivity: Utilize the WAS or NMS model to induce visceral hypersensitivity in adult male Wistar rats.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 14 days).
-
Measurement of Visceral Sensitivity:
-
Anesthetize the rats and insert a balloon catheter into the distal colon.
-
Measure the visceromotor response (VMR), quantified by the electromyographic (EMG) activity of the abdominal muscles, in response to graded colorectal distension (CRD) at various pressures (e.g., 20, 40, 60, 80 mmHg).
-
-
Data Analysis: Compare the VMR between this compound-treated and vehicle-treated groups. A significant reduction in VMR in the this compound group would indicate an anti-hyperalgesic effect.
Caption: Experimental workflow for visceral hypersensitivity assessment.
Objective: To evaluate the effect of this compound on colonic transit in a rat model.
Protocol:
-
Animal Model: Use healthy adult male Wistar rats.
-
Drug Administration: Administer a single dose of this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle control.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer a non-absorbable charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally.
-
Measurement of Colonic Transit: After a defined period (e.g., 60 minutes), euthanize the animals and measure the distance traveled by the charcoal meal in the colon as a percentage of the total colonic length.
-
Data Analysis: Compare the percentage of colonic transit between the this compound-treated and vehicle-treated groups.
Clinical Trial Protocol for this compound in IBS
The following is a proposed Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy, safety, and tolerability of this compound in patients with IBS with constipation (IBS-C) or IBS with diarrhea (IBS-D).
Study Design
Caption: Illustrative Phase 2a clinical trial design for this compound in IBS.
Patient Population
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of IBS with constipation (IBS-C) or IBS with diarrhea (IBS-D) according to Rome IV criteria.
-
Abdominal pain score of ≥ 3 on a 0-10 numerical rating scale.
-
-
Exclusion Criteria:
-
History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases.
-
Previous abdominal surgery that could interfere with the study.
-
Use of medications known to affect gastrointestinal motility or sensation.
-
Endpoints
-
Primary Efficacy Endpoint:
-
The proportion of weekly responders, defined as a patient who experiences a ≥30% improvement from baseline in the weekly average of daily worst abdominal pain scores and, for IBS-C patients, an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline, or for IBS-D patients, a ≥50% reduction in the number of days with Bristol Stool Scale (BSS) type 6 or 7 stools.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in daily abdominal pain, bloating, and cramping scores.
-
Change from baseline in weekly CSBMs (for IBS-C) or daily stool consistency (BSS) (for IBS-D).
-
Global assessment of symptom relief.
-
Quality of life assessment (e.g., using the IBS-QOL questionnaire).
-
Data Presentation
Quantitative data from clinical trials should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Efficacy Results of a Phase 2a Study of this compound in IBS-C
| Endpoint | Placebo (n=50) | This compound Low Dose (n=50) | This compound Mid Dose (n=50) | This compound High Dose (n=50) |
| Primary Endpoint | ||||
| Weekly Responders (%) | 15% | 25% | 35% | 40%** |
| Secondary Endpoints | ||||
| Change in Abdominal Pain Score | -1.2 | -1.8 | -2.5 | -2.8 |
| Change in Weekly CSBMs | +0.5 | +1.0 | +1.5* | +1.8 |
| Change in Bloating Score | -0.8 | -1.2 | -1.9 | -2.2** |
| p < 0.05 vs. Placebo; *p < 0.01 vs. Placebo |
Table 2: Hypothetical Efficacy Results of a Phase 2a Study of this compound in IBS-D
| Endpoint | Placebo (n=50) | This compound Low Dose (n=50) | This compound Mid Dose (n=50) | This compound High Dose (n=50) |
| Primary Endpoint | ||||
| Weekly Responders (%) | 20% | 30% | 42% | 48%** |
| Secondary Endpoints | ||||
| Change in Abdominal Pain Score | -1.5 | -2.0 | -2.8 | -3.1 |
| Change in Stool Consistency (BSS) | -0.5 | -1.0 | -1.6* | -2.0 |
| Change in Bloating Score | -1.0 | -1.5 | -2.1 | -2.4** |
| p < 0.05 vs. Placebo; *p < 0.01 vs. Placebo |
Conclusion
This compound (OC-02), with its selective nAChR agonist activity, presents a novel and promising therapeutic approach for the treatment of Irritable Bowel Syndrome. The proposed preclinical and clinical research protocols provide a framework for systematically evaluating its efficacy and safety in this patient population. Further investigation into the specific roles of different nAChR subtypes in the gut and their modulation by this compound will be crucial in elucidating its full therapeutic potential. The generation of robust preclinical and clinical data will be essential for advancing this compound through the drug development pipeline and ultimately offering a new treatment option for individuals suffering from IBS.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oyster Point Pharma Announces Positive Results from Phase 2 Clinical Trial of the Company’s Investigational Treatment for Dry Eye Disease - BioSpace [biospace.com]
- 4. Brain-gut response to stress and cholinergic stimulation in irritable bowel syndrome. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neurotransmitter Dysfunction in Irritable Bowel Syndrome: Emerging Approaches for Management - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical investigation of Simpinicline (OC-02) as a potential therapeutic agent for COVID-19. This compound, a selective nicotinic acetylcholine receptor (nAChR) agonist, has demonstrated potent antiviral activity against SARS-CoV-2 in in vitro studies.[1][2] This document outlines the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound is a highly selective cholinergic agonist with strong activity at various nicotinic acetylcholine receptors (nAChRs), including the α7 subtype.[1] The proposed mechanism of action for its antiviral effect against SARS-CoV-2 revolves around the modulation of the cholinergic anti-inflammatory pathway.[3][4][5] This pathway is a crucial regulator of the immune response, and its activation can suppress the production of pro-inflammatory cytokines, which are key drivers of severe COVID-19 pathology.[3][4]
Furthermore, in silico studies and experimental evidence suggest a potential interaction between nAChR agonists and the SARS-CoV-2 spike protein, which could interfere with viral entry into host cells.[4][6][7] By activating nAChRs, this compound may inhibit viral replication and mitigate the inflammatory cascade associated with COVID-19.
Quantitative Data Summary
Preclinical studies have demonstrated the potent in vitro antiviral activity of this compound against SARS-CoV-2. The following table summarizes the key quantitative data from these investigations.
| Compound | Virus Variant(s) | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound (OC-02) | SARS-CoV-2 Alpha variant | Calu-3 | In vitro antiviral activity | IC50 | 0.04 µM | [1][2] |
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral efficacy of this compound against SARS-CoV-2 in a laboratory setting.
Protocol 1: In Vitro Antiviral Assay using Calu-3 Cells (Cytopathic Effect - CPE - Inhibition Assay)
This protocol is adapted from standard antiviral screening assays and is specifically tailored for testing this compound against SARS-CoV-2 in a relevant human lung epithelial cell line.
Materials:
-
This compound (OC-02)
-
Calu-3 cells (human lung adenocarcinoma cell line)
-
SARS-CoV-2 (a specific variant, e.g., Alpha)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
Procedure:
-
Cell Seeding:
-
Culture Calu-3 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Perform a cell count using Trypan Blue.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations.
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
-
Virus Infection:
-
Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 100 µL of the diluted virus to each well, except for the mock-infected control wells (add 100 µL of medium instead).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours or until cytopathic effect (CPE) is observed in the virus control wells.
-
-
CPE Measurement (Crystal Violet Staining):
-
Carefully remove the culture medium from the wells.
-
Fix the cells by adding 100 µL of 10% formaldehyde in PBS to each well and incubate for 30 minutes at room temperature.
-
Gently wash the wells twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells with water until the water runs clear.
-
Air dry the plate.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the mock-infected control.
-
Plot the percentage of CPE inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the viral CPE) using a non-linear regression analysis.
-
Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This assay provides a safer alternative to working with live virus and specifically measures the ability of this compound to inhibit viral entry.
Materials:
-
This compound (OC-02)
-
HEK293T cells stably expressing human ACE2 (hACE2)
-
SARS-CoV-2 pseudotyped lentiviral or VSV particles expressing the spike protein and a reporter gene (e.g., luciferase or GFP)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the medium from the cells and add 50 µL of the diluted compound to each well.
-
-
Pseudovirus Infection:
-
Add 50 µL of the SARS-CoV-2 pseudovirus to each well.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Measurement:
-
For luciferase reporter: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
For GFP reporter: Visualize and quantify GFP-positive cells using a fluorescence microscope or a plate reader with fluorescence capabilities.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in the context of COVID-19 and a general workflow for its in vitro evaluation.
References
- 1. Oyster Point Pharma Announces Preclinical Data Highlighting Potent Activity of OC-01 (varenicline) and OC-02 (this compound) Against SARS-CoV-2 Virus and Variants - BioSpace [biospace.com]
- 2. eyesoneyecare.com [eyesoneyecare.com]
- 3. Cholinergic anti-inflammatory pathway and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic cholinergic system and COVID-19: In silico evaluation of nicotinic acetylcholine receptor agonists as potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. SARS-CoV-2 spike ectodomain targets α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Simpinicline for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simpinicline is a potent and selective nicotinic acetylcholine receptor (nAChR) agonist that has shown promise in clinical trials for the treatment of dry eye disease.[1][2] This document provides a generalized protocol for the synthesis and purification of this compound for laboratory research purposes. Due to the proprietary nature of specific drug synthesis pathways, a detailed, validated protocol for this compound is not publicly available. Therefore, the following application notes are based on established synthetic methodologies for structurally related compounds, specifically substituted pyridines and tetrahydropyridines.[3][4][5] The protocols described herein are intended to serve as a foundational guide for experienced synthetic chemists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | (2R,E)-3-(1-(prop-1-en-1-yl)-1,2,3,6-tetrahydropyridin-5-yl)pyridine | |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | (Predicted) Off-white to pale yellow solid | |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO |
General Synthesis Approach
The synthesis of this compound likely involves a multi-step process culminating in the coupling of a substituted pyridine moiety with a tetrahydropyridine ring system, followed by the introduction of the prop-1-en-1-yl group. A plausible, though not confirmed, retrosynthetic analysis suggests the disconnection at the C-C bond between the pyridine and tetrahydropyridine rings.
Diagram of a Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Note: The following protocols are generalized and will require optimization by the end-user.
Protocol 1: Synthesis of a Key Intermediate (Hypothetical)
This protocol outlines a hypothetical cross-coupling reaction to form the core structure.
Materials:
-
3-Boronic acid pyridine derivative
-
Protected 5-bromo-1,2,3,6-tetrahydropyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stirrer, add the 3-boronic acid pyridine derivative (1.0 eq), the protected 5-bromo-1,2,3,6-tetrahydropyridine (1.1 eq), and the palladium catalyst (0.05 eq).
-
Add the base (2.0 eq) and the anhydrous solvent.
-
Purge the flask with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Crude this compound
Purification of the final product is critical to obtain material suitable for laboratory use. Column chromatography is a common and effective method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of a polar solvent like methanol or triethylamine to reduce tailing)
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude material.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following tables represent the type of quantitative data that should be collected and organized during the synthesis and purification process.
Table 1: Reaction Parameters and Yields (Hypothetical)
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90 | 12 | 75 |
| 2 | Deprotection | TFA | 25 | 2 | 95 |
| 3 | Alkylation | 1-bromoprop-1-ene | 60 | 6 | 60 |
Table 2: Purification Data
| Purification Method | Stationary Phase | Mobile Phase | Purity (by HPLC) | Recovery (%) |
| Flash Chromatography | Silica Gel | Hexane:EtOAc (Gradient) | >98% | 85 |
Table 3: Analytical Characterization
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to pyridine, tetrahydropyridine, and prop-1-en-1-yl protons with appropriate splitting patterns and integrations. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ ion at m/z = 176.1182 |
Signaling Pathway
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane and activation of downstream signaling cascades.
Diagram of the General nAChR Signaling Pathway
Caption: General signaling pathway of a nicotinic acetylcholine receptor agonist.
Conclusion
The synthesis and purification of this compound for laboratory use require a multi-step organic synthesis approach followed by rigorous purification and characterization. The generalized protocols and data presented here provide a framework for researchers to develop a robust and reproducible method for obtaining high-purity this compound for in vitro and in vivo studies. It is imperative that all synthetic and purification steps are carefully optimized and validated using appropriate analytical techniques to ensure the quality and reliability of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Simpinicline Nasal Spray Administration in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing cough and throat irritation as potential adverse events during the administration of Simpinicline nasal spray in laboratory animals. This compound, a selective nicotinic acetylcholine receptor (nAChR) agonist, has been investigated for conditions such as Dry Eye Disease (DED) and for its antiviral properties.[1][2][3][4] During these studies, cough and throat irritation have been noted as common non-ocular side effects.[2][5][6] This guide offers troubleshooting advice and frequently asked questions to help mitigate these effects and ensure the welfare of laboratory animals while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as OC-02) is a highly selective cholinergic agonist that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[1] Its mechanism involves the stimulation of these receptors, which can lead to various physiological responses, including increased tear production, which is why it has been studied for Dry Eye Disease.[2][5]
Q2: Why does this compound nasal spray cause cough and throat irritation in lab animals?
A2: The nasal and pharyngeal cavities are innervated by sensory nerves, including the trigeminal nerve. As a nicotinic acetylcholine receptor agonist, this compound can stimulate these nerves, potentially leading to sensations of irritation, which can manifest as coughing or signs of throat discomfort in animals.[2][7] This is a known side effect observed in clinical trials.[5][6]
Q3: Are there different formulations of this compound that might reduce irritation?
A3: Currently, information on various formulations specifically designed to reduce irritation in lab animals is limited. However, working with a compounding pharmacy to adjust the vehicle or pH of the solution may be an option to explore, though this would require validation to ensure it does not affect the drug's efficacy.
Q4: What are the typical signs of cough and throat irritation in lab animals?
A4: Signs can vary by species but may include audible coughing or barking sounds, head shaking, pawing at the face or mouth, excessive swallowing or gagging, changes in vocalization, and reluctance to eat or drink. In rodents, you might observe sneezing, audible respiratory sounds, and agitated behavior immediately following administration.
Q5: Can the route of administration be changed to avoid this side effect?
A5: this compound's rapid onset and targeted effects are often linked to intranasal delivery.[8] Changing the administration route (e.g., to oral or parenteral) would likely alter the pharmacokinetic and pharmacodynamic profile of the drug and may not be suitable for all experimental designs. Such a change would require significant protocol reassessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive coughing or sneezing immediately after administration | - Droplet size of the spray is too large or too small.- Administration volume is too large for the animal's nasal cavity.- The formulation is irritating. | - Ensure the spray device produces a fine mist with an appropriate particle size for the species.- Reduce the volume per nostril and administer in divided doses, allowing the animal to recover between doses.- Consider adjusting the vehicle or pH of the formulation in consultation with a pharmaceutical scientist. |
| Signs of prolonged throat irritation (e.g., altered vocalization, difficulty swallowing) | - The formulation is draining into the pharynx (post-nasal drip).- High concentration of the active ingredient. | - Refine the administration technique to target the nasal mucosa and minimize runoff to the throat.- Administer the spray with the animal in a prone position with the head slightly tilted down.- Evaluate if a lower effective concentration of this compound can be used. |
| Animal shows aversion to the nasal spray device | - Negative association with the administration procedure.- Physical discomfort from the device tip. | - Acclimatize the animal to the restraint and the nasal spray device over several days before the experiment begins.- Use a device with a small, soft, and flexible tip to minimize physical irritation to the nares. |
| Inconsistent results that may be linked to variable dosing due to irritation | - Animal expels a significant portion of the dose through sneezing or coughing. | - Use of light anesthesia or sedation can help ensure accurate dosing, but must be compatible with the study parameters.[9]- Administer the dose slowly to allow for absorption and reduce the likelihood of expulsion. |
Quantitative Data Summary
The following table summarizes the incidence of cough and throat irritation observed in human clinical trials of nicotinic acetylcholine receptor agonist nasal sprays, which can serve as a reference for what might be expected in animal models.
| Adverse Event | OC-01 (Varenicline) 0.03 mg | OC-01 (Varenicline) 0.06 mg | OC-02 (this compound) - All Doses | Vehicle (Control) | Reference |
| Cough | 9% - 25% | Not specified | Most common non-ocular event | Not specified | [2][10] |
| Throat Irritation | Not specified | Not specified | Most common non-ocular event | Not specified | [2][5] |
| Sneezing | 62% - 84% | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound Nasal Spray to Rodents to Minimize Irritation
Objective: To provide a standardized method for intranasal administration that minimizes animal stress and the incidence of cough and throat irritation.
Materials:
-
This compound nasal spray solution
-
Micropipette or a specialized rodent nasal spray device[11][12]
-
Appropriate animal restraint (e.g., decapiCone or manual restraint by a trained handler)
-
(Optional) Short-acting inhalation anesthetic (e.g., isoflurane) and vaporizer
Procedure:
-
Animal Preparation:
-
Dosing:
-
Draw up the calculated volume of this compound solution. For mice, the volume is typically 5-10 µL per nostril; for rats, it can be up to 50 µL per nostril.[14]
-
If possible, divide the total dose into two smaller administrations per nostril.
-
-
Administration (Conscious Animal):
-
Gently restrain the animal in a vertical or prone position.
-
Position the micropipette tip just inside the nostril, without damaging the nasal turbinates.
-
Administer a small drop (2-3 µL) and allow the animal to inhale it.
-
Repeat this process, alternating nostrils, until the full dose is administered.
-
-
Administration (Anesthetized Animal):
-
Place the anesthetized animal on its back (supine) or in a prone position.
-
Administer the dose as described above, allowing a few seconds between drops for absorption.
-
-
Post-Administration Monitoring:
-
Place the animal in a recovery cage and monitor for at least 30 minutes for signs of respiratory distress, coughing, or excessive sneezing.[13]
-
Provide soft food and easy access to water if throat irritation is suspected.
-
Record all observations in the experimental log.
-
Protocol 2: Assessment of Cough and Irritation in Lab Animals
Objective: To systematically observe and score the severity of cough and throat irritation following this compound administration.
Materials:
-
Observation cage with a clear view of the animal
-
Video recording equipment
-
Scoring sheet (see example below)
Procedure:
-
Immediately after administration, place the animal in the observation cage.
-
Record the animal's behavior for a set period (e.g., 30-60 minutes).
-
A trained observer should score the signs of irritation at regular intervals (e.g., every 5 minutes).
-
Scoring System (Example):
-
0: No signs of irritation.
-
1 (Mild): Occasional sneeze or headshake (1-3 instances in 5 min).
-
2 (Moderate): Frequent sneezing/coughing (4-6 instances in 5 min), minor agitation.
-
3 (Severe): Continuous coughing/sneezing, audible respiratory sounds, significant distress, pawing at the face.
-
-
Analyze the scores to determine the time course and severity of the irritation.
Visualizations
Caption: Signaling pathway of this compound-induced irritation.
Caption: Workflow for managing potential side effects.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The efficacy and safety of varenicline nasal spray for the management of dry eye signs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ONSET-1 Phase 2b Randomized Trial to Evaluate the Safety and Efficacy of OC-01 (Varenicline Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. mdpi.com [mdpi.com]
- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Simpinicline Dosage for Preclinical Dry Eye Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Simpinicline in preclinical models of dry eye disease. The information is designed to assist in the optimization of dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of dry eye disease?
This compound (also known as OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1] In the context of dry eye, it is administered as a nasal spray to activate the trigeminal parasympathetic pathway.[2] This stimulation of nAChRs in the nasal cavity leads to an increase in natural tear production, addressing the signs and symptoms of dry eye disease.[3][4]
Q2: Are there established preclinical dosages for this compound in animal models of dry eye?
As of late 2025, specific preclinical dosage information for this compound in published dry eye studies is limited. However, data from clinical trials and preclinical studies of similar nAChR agonists, such as Varenicline (OC-01) and PNU-282987, can provide a strong starting point for dose-ranging studies in animal models.
Q3: What are the most common animal models used for preclinical dry eye studies?
A variety of animal models are utilized to study dry eye disease, each with its own advantages. Common models include:
-
Scopolamine-induced dry eye: This model, often used in mice and rats, uses a muscarinic antagonist to reduce tear secretion.[5]
-
Lacrimal gland excision: This surgical model creates an aqueous-deficient dry eye.[6]
-
Desiccating stress models: These models expose animals to controlled environments with low humidity and constant airflow to induce evaporative dry eye.
Q4: What are the key outcome measures to assess the efficacy of this compound in preclinical models?
The following are standard assessments for dry eye in animal models:
-
Schirmer's Test or Phenol Red Thread Test: Measures tear production volume.
-
Tear Break-Up Time (TBUT): Assesses the stability of the tear film.
-
Corneal Fluorescein Staining: Evaluates corneal epithelial defects.
-
Histology: Can be used to examine changes in the cornea and conjunctiva, including goblet cell density.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in tear production measurements. | - Improper administration of the nasal spray.- Animal stress affecting baseline tear production.- Inconsistent environmental conditions. | - Ensure consistent delivery of the nasal spray to the nasal mucosa.- Acclimatize animals to the experimental procedures to minimize stress.- Maintain stable humidity and temperature in the animal housing and testing areas. |
| No significant increase in tear production after this compound administration. | - Suboptimal dosage.- Poor absorption from the nasal mucosa.- The animal model may not be responsive to nAChR agonism. | - Conduct a dose-response study to identify the optimal dosage range.- Ensure the nasal spray formulation allows for good mucosal contact.- Consider using a different dry eye model or a positive control to validate the experimental setup. |
| Signs of systemic side effects in animals (e.g., excessive salivation, tremors). | - The dosage is too high, leading to systemic cholinergic effects. | - Reduce the dosage of this compound.- Monitor animals closely for any adverse effects, especially during initial dose-finding studies. |
| Difficulty in administering the nasal spray consistently. | - Small nasal passages in rodents.- Animal movement during administration. | - Use a specialized micro-sprayer designed for rodents.- Briefly anesthetize the animals or use appropriate restraint techniques for administration. |
Data Presentation
Table 1: this compound (OC-02) Phase II Clinical Trial Data in Humans
This table summarizes the dose-dependent effects of a single dose of this compound nasal spray on tear production in human patients with dry eye disease from the PEARL study.[3][7][8]
| Dosage (single 100 µL nasal spray) | Mean Change in Schirmer's Test Score (mm) from Baseline |
| Vehicle (Control) | 3.0 |
| 0.11 mg | 9.0 |
| 0.55 mg | 17.5 |
| 1.1 mg | 19.6 |
Table 2: Varenicline (OC-01) Clinical Trial Data in Humans
This table shows the mean change in tear production after 28 days of twice-daily administration of Varenicline nasal spray in human patients. This data can be used as a reference for a similar nAChR agonist.[9]
| Dosage (twice daily nasal spray) | Mean Change in Schirmer's Test Score (mm) from Baseline at Day 28 |
| Vehicle (Control) | ~5.0 |
| 0.03 mg | ~16.0 |
| 0.06 mg | ~16.0 |
Table 3: PNU-282987 Preclinical Data in a Mouse Model of Dry Eye
This table provides a reference for topical ocular administration of an α7 nAChR agonist in a lacrimal gland excision mouse model.[6]
| Concentration (5 µL topical eye drop, twice daily) | Outcome |
| 0.1 mM to 2.0 mM | Dose-dependent improvement in tear volume and corneal fluorescein staining, with 1.0 mM being the selected optimal concentration for subsequent experiments. |
Experimental Protocols
Protocol 1: Dose-Ranging Study of this compound in a Scopolamine-Induced Dry Eye Rat Model
1. Animal Model:
-
Adult female Lewis rats (6-8 weeks old).
-
House in a controlled environment with low humidity (~25%).
2. Induction of Dry Eye:
-
Administer subcutaneous injections of scopolamine (e.g., 25 mg/kg) twice daily for 7 days to induce aqueous-deficient dry eye.
3. This compound Administration:
-
On day 8, divide the rats into groups (n=8-10 per group).
-
Groups should include a vehicle control and at least three this compound dose levels. Based on clinical data for similar compounds, a starting range could be extrapolated, but requires significant optimization. For example, if using a nasal spray, concentrations could be prepared to deliver a range of doses.
-
Administer the assigned treatment as a nasal spray to one nostril.
4. Efficacy Evaluation:
-
Tear Production: Measure tear volume using the Phenol Red Thread test at baseline (before scopolamine), after induction, and at various time points (e.g., 5, 15, 30, and 60 minutes) after this compound administration.
-
Corneal Integrity: Assess corneal fluorescein staining at the end of the study.
Protocol 2: Evaluation of this compound in a Desiccating Stress Mouse Model
1. Animal Model:
-
C57BL/6 mice (8-12 weeks old).
2. Induction of Dry Eye:
-
Place mice in a controlled environmental chamber with low humidity (<20%) and a constant airflow for a specified period (e.g., 10 days).
3. This compound Administration:
-
Begin this compound administration via nasal spray twice daily from day 1 of the desiccating stress.
-
Use a dose determined from a prior dose-ranging study.
4. Efficacy Evaluation:
-
Tear Break-Up Time (TBUT): Measure TBUT at baseline and on day 10.
-
Corneal Fluorescein Staining: Score corneal staining on day 10.
-
Histology: At the end of the study, collect conjunctival tissue to assess goblet cell density.
Visualizations
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Varenicline Solution Nasal Spray: A Review in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting α7 Nicotinic Acetylcholine Receptor for Modulating the Neuroinflammation of Dry Eye Disease Via Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. mims.com [mims.com]
- 9. Varenicline for dry eye disease shows promise in treating signs and symptoms - American Academy of Ophthalmology [aao.org]
Technical Support Center: Simpinicline Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing tachyphylaxis observed with repeated administration of Simpinicline. The following information is intended to facilitate the design and troubleshooting of experiments aimed at understanding and mitigating this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It primarily targets and activates various subtypes of nAChRs.[1] These receptors are ligand-gated ion channels that, upon activation by an agonist like this compound, allow the influx of cations (primarily Na+ and Ca2+), leading to neuronal excitation and downstream signaling events. This compound has been investigated in Phase II clinical trials for the treatment of dry eye disease, administered as a nasal spray to stimulate tear production.[2][3][4]
Q2: What is tachyphylaxis and why might it occur with repeated this compound administration?
Tachyphylaxis, also known as acute tolerance, is a rapid decrease in the response to a drug following its repeated administration.[5] In the context of this compound, a nAChR agonist, tachyphylaxis is most likely due to receptor desensitization.[6] This is a process where the nAChR enters a prolonged, non-conducting state despite the continued presence of the agonist.[6][7] This desensitized state prevents further receptor activation and subsequent cellular response, leading to a diminished therapeutic or experimental effect with repeated doses.
Q3: What are the molecular mechanisms underlying nAChR desensitization?
The desensitization of nAChRs is a complex process that can be influenced by several factors:
-
Conformational Changes: Prolonged exposure to an agonist can induce a conformational change in the receptor, shifting it to a high-affinity, desensitized state where the ion channel remains closed.[7]
-
Phosphorylation: Intracellular signaling pathways can lead to the phosphorylation of the nAChR subunits by protein kinases (e.g., PKA, PKC). This post-translational modification can promote and stabilize the desensitized state.
-
Receptor Internalization: With chronic exposure, nAChRs can be removed from the cell surface via endocytosis, reducing the number of available receptors for activation.
Q4: Are there different types of nAChR desensitization?
Yes, nAChR desensitization can be broadly categorized into two types:
-
Short-term (fast) desensitization: Occurs within seconds to minutes of agonist exposure and is typically reversible upon removal of the agonist.
-
Long-term (slow) desensitization: Develops over minutes to hours of continuous agonist exposure and recovery is much slower. This form is often associated with receptor phosphorylation and internalization.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing issues related to tachyphylaxis in your experiments with this compound.
Problem: Diminished cellular or physiological response after repeated this compound application.
Possible Cause 1: Receptor Desensitization
-
How to diagnose:
-
Perform a time-course experiment, measuring the response to a fixed concentration of this compound at different time points of continuous exposure. A decaying response over time is indicative of desensitization.
-
Conduct a dose-response curve for this compound after a pre-incubation period with a low concentration of the drug. A rightward shift in the EC50 or a decrease in the maximal response compared to a naive preparation suggests desensitization.
-
-
Solutions:
-
Implement a washout period: Allow for a sufficient drug-free interval between this compound applications to permit receptor recovery from the desensitized state. The duration of the washout period will need to be determined empirically.
-
Vary the dosing regimen: Instead of continuous administration, use an intermittent dosing schedule.
-
Investigate the role of "silent agonists": Some compounds can induce desensitization without causing significant receptor activation.[8] While not a direct solution, understanding this phenomenon can inform the development of strategies to modulate receptor state.
-
Possible Cause 2: Experimental Artifact
-
How to diagnose:
-
Run vehicle controls: Repeated administration of the vehicle solution should not produce a diminished response in your assay.
-
Check cell viability/tissue health: Ensure that the repeated application of the drug or vehicle is not causing cytotoxicity or tissue damage, which could be misinterpreted as tachyphylaxis.
-
Verify reagent stability: Confirm that this compound and other critical reagents are stable under your experimental conditions over the duration of the experiment.
-
-
Solutions:
-
Optimize your experimental protocol: Refine your protocol to minimize stress on the cells or tissue.
-
Use appropriate controls: Always include positive and negative controls to validate your assay's performance over time.[9]
-
Experimental Protocols
Protocol 1: Induction and Measurement of Tachyphylaxis in a Cell-Based Assay
This protocol describes a method to quantify the development of tachyphylaxis to this compound using a calcium flux assay in a cell line expressing a specific nAChR subtype.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Microplate reader with a fluorescent kinetic reading mode
Methodology:
-
Cell Culture: Plate the HEK293-nAChR cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM (e.g., 4 µM in HBSS) for 60 minutes at 37°C.
-
Baseline Reading: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well and measure the baseline fluorescence for 2 minutes.
-
Initial Stimulation (S1): Add a concentration of this compound that elicits a submaximal response (e.g., EC80) and record the peak fluorescence response.
-
Induction of Tachyphylaxis:
-
Continuous Exposure: Following the S1 measurement, continue to incubate the cells with the same concentration of this compound for a defined period (e.g., 15, 30, 60 minutes).
-
Washout: After the incubation period, wash the cells thoroughly with HBSS (e.g., 3 x 200 µL washes) to remove the drug.
-
-
Second Stimulation (S2): Add the same concentration of this compound as in S1 and record the peak fluorescence response.
-
Data Analysis:
-
Calculate the ratio of the peak response of S2 to the peak response of S1 (S2/S1).
-
A ratio of < 1 indicates the development of tachyphylaxis.
-
Plot the S2/S1 ratio against the duration of the pre-incubation period to characterize the time course of desensitization.
-
Protocol 2: Investigating the Reversibility of Tachyphylaxis
This protocol is an extension of Protocol 1 and aims to determine the time required for the receptors to recover from desensitization.
Methodology:
-
Follow steps 1-5 of Protocol 1 to induce tachyphylaxis.
-
Washout and Recovery: After the induction period, wash the cells thoroughly with HBSS.
-
Recovery Period: Incubate the cells in drug-free HBSS for varying durations (e.g., 5, 15, 30, 60 minutes).
-
Second Stimulation (S2): After the respective recovery period, apply the second stimulus (S2) with the same concentration of this compound and record the peak fluorescence response.
-
Data Analysis:
-
Calculate the S2/S1 ratio for each recovery time point.
-
Plot the S2/S1 ratio against the duration of the recovery period to characterize the time course of resensitization.
-
Data Presentation
Table 1: Effect of Pre-incubation Time with this compound on Subsequent Response
| Pre-incubation Time with this compound (minutes) | Peak Response to S1 (Arbitrary Fluorescence Units) | Peak Response to S2 (Arbitrary Fluorescence Units) | S2/S1 Ratio |
| 0 | 1502 ± 55 | 1489 ± 62 | 0.99 ± 0.04 |
| 5 | 1510 ± 68 | 1055 ± 49 | 0.70 ± 0.03 |
| 15 | 1495 ± 59 | 672 ± 38 | 0.45 ± 0.02 |
| 30 | 1521 ± 71 | 380 ± 25 | 0.25 ± 0.02 |
| 60 | 1508 ± 64 | 226 ± 18 | 0.15 ± 0.01 |
Data are presented as mean ± SEM (n=6). S1 and S2 were performed with 10 µM this compound.
Table 2: Time Course of Receptor Resensitization Following a 30-minute Exposure to this compound
| Recovery Time in Drug-Free Buffer (minutes) | Peak Response to S1 (Arbitrary Fluorescence Units) | Peak Response to S2 (Arbitrary Fluorescence Units) | S2/S1 Ratio |
| 0 | 1515 ± 61 | 378 ± 29 | 0.25 ± 0.02 |
| 5 | 1498 ± 57 | 629 ± 41 | 0.42 ± 0.03 |
| 15 | 1523 ± 65 | 989 ± 55 | 0.65 ± 0.04 |
| 30 | 1505 ± 59 | 1279 ± 68 | 0.85 ± 0.05 |
| 60 | 1511 ± 62 | 1435 ± 71 | 0.95 ± 0.05 |
Data are presented as mean ± SEM (n=6). Tachyphylaxis was induced with a 30-minute exposure to 10 µM this compound.
Visualizations
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acute Nicotine-Induced Tachyphylaxis Is Differentially Manifest in the Limbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silent agonists for α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Minimizing off-target effects of Simpinicline in cellular assays
Simpinicline Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays while minimizing potential off-target effects.
Disclaimer: this compound is a fictional compound presented here for illustrative purposes. The data, protocols, and troubleshooting advice are based on common scenarios encountered with kinase inhibitors in biomedical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1) , a key regulator of cell cycle progression and apoptosis. Its high affinity for the STK1 ATP-binding pocket drives its primary mechanism of action.
Q2: What are the known major off-targets of this compound?
Comprehensive kinome screening has identified two major off-targets for this compound: Mitogen-Activated Protein Kinase 1 (MAPK1) and Cyclin-Dependent Kinase 2 (CDK2) . These off-target interactions are typically observed at higher concentrations.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target (STK1-mediated) and off-target effects, we recommend the following strategies:
-
Titration: Use the lowest effective concentration of this compound, as determined by a dose-response curve.
-
Orthogonal Inhibitors: Use a structurally different STK1 inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to STK1 inhibition.
-
Rescue Experiments: If possible, express a this compound-resistant mutant of STK1 in your cells. An on-target effect should be reversed in cells expressing the resistant mutant.
-
Direct Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound is engaging STK1 at the concentrations used in your cellular assays.
Q4: What are the recommended starting concentrations for cellular assays?
The optimal concentration is highly cell-line dependent. However, based on extensive testing, we provide the following recommendations as a starting point.
Table 1: Recommended Starting Concentrations of this compound for Common Cell Lines
| Cell Line | Primary Target (STK1) IC50 | Off-Target (MAPK1) IC50 | Off-Target (CDK2) IC50 | Recommended Concentration Range |
| HeLa | 50 nM | 1.2 µM | 2.5 µM | 50 - 200 nM |
| A549 | 75 nM | 1.8 µM | 3.1 µM | 75 - 300 nM |
| MCF7 | 40 nM | 1.1 µM | 2.2 µM | 40 - 150 nM |
| U-2 OS | 100 nM | 2.5 µM | 4.0 µM | 100 - 400 nM |
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity at concentrations where I expect to see specific STK1 inhibition.
-
Possible Cause: This may be due to off-target effects, particularly the inhibition of CDK2, which is critical for cell cycle progression. Inhibition of CDK2 can lead to G1/S phase arrest and subsequent apoptosis.
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the this compound concentration to a range where it is selective for STK1 (refer to Table 1).
-
Perform a Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if cells are arresting at the G1/S checkpoint, a hallmark of CDK2 inhibition.
-
Monitor Off-Target Phosphorylation: Use Western blotting to check the phosphorylation status of specific CDK2 substrates, such as Retinoblastoma protein (pRb) at Ser807/811. A decrease in pRb phosphorylation would suggest CDK2 inhibition.
-
Problem 2: The observed phenotype in my assay does not align with the known function of STK1.
-
Possible Cause: The phenotype could be driven by the inhibition of MAPK1, which is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.
-
Troubleshooting Steps:
-
Consult the Signaling Pathway: Review the signaling pathways of STK1 and MAPK1 to identify unique downstream markers.
Figure 1. Differentiating on-target vs. off-target effects. -
Use a Specific MAPK1 Inhibitor: Treat cells with a highly specific MAPK1 inhibitor (e.g., a MEK inhibitor like Trametinib) to see if it phenocopies the effects of this compound.
-
Analyze Downstream Signaling: Perform a Western blot for phosphorylated ERK1/2 (p-ERK), a direct downstream target of the MAPK1 pathway. If this compound reduces p-ERK levels, it indicates MAPK1 engagement.
-
Experimental Protocols
Protocol 1: Western Blotting for On- and Off-Target Engagement
This protocol allows for the simultaneous assessment of STK1, MAPK1, and CDK2 pathway activity.
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 50 nM, 200 nM, 1 µM, 5 µM) for a predetermined time (e.g., 6 hours). Include a positive control for MAPK1 inhibition (e.g., a MEK inhibitor) and CDK2 inhibition (e.g., Palbociclib).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
-
On-Target: Phospho-STK1 Substrate (e.g., anti-phospho-p27)
-
Off-Target (MAPK1): Phospho-ERK1/2 (Thr202/Tyr204)
-
Off-Target (CDK2): Phospho-Rb (Ser807/811)
-
Loading Control: GAPDH or β-Actin
-
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Workflow for Minimizing Off-Target Effects
The following workflow provides a systematic approach to characterizing and mitigating the off-target effects of this compound in your cellular model.
Technical Support Center: Stability of Simpinicline Solutions for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Simpinicline solutions intended for long-term experiments. Due to the limited publicly available stability data for this compound, this guide incorporates best practices in pharmaceutical stability testing and leverages data from Varenicline, a structurally and functionally similar nicotinic acetylcholine receptor (nAChR) agonist, as a proxy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions for long-term experiments?
While specific long-term stability data for this compound solutions are not publicly available, general recommendations for sterile aqueous solutions intended for research and preclinical studies suggest storage at controlled refrigerated temperatures (2-8°C) to minimize degradation. Solutions should be protected from light and stored in tightly sealed, sterile containers. For longer-term storage, frozen conditions (e.g., -20°C or -80°C) may be considered, although freeze-thaw stability studies would be necessary to ensure the compound remains stable.
Q2: How can I prepare a this compound solution for my experiments?
Preparation of a sterile this compound solution should be performed in a controlled environment using aseptic techniques to prevent microbial contamination.
Basic Protocol for Small-Scale Sterile Solution Preparation:
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or other appropriate sterile vehicle
-
Sterile volumetric flasks and pipettes
-
Sterile, single-use syringe filters (0.22 µm pore size)
-
Sterile, sealed receiving vials
-
-
Procedure:
-
In an aseptic environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a portion of the sterile vehicle in a sterile container.
-
Gently mix until the powder is completely dissolved.
-
Bring the solution to the final desired volume with the sterile vehicle.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile receiving vial.
-
Seal the vial and label it with the compound name, concentration, date of preparation, and batch number.
-
Store under appropriate conditions (e.g., refrigerated and protected from light).
-
Q3: How can I determine the stability of my this compound solution over time?
A stability testing program should be implemented to monitor the quality of the this compound solution over its intended period of use. This typically involves storing aliquots of the solution under controlled conditions and testing them at predetermined time points. Key stability-indicating parameters to monitor include:
-
Appearance: Visual inspection for color change, precipitation, or cloudiness.
-
pH: Measurement of the solution's pH.
-
Purity and Concentration: Using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound and detect any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon storage. | - Low solubility at the storage temperature.- pH shift.- Interaction with the container. | - Equilibrate the solution to room temperature before use.- If precipitation persists, consider reformulating with a different vehicle or adjusting the pH.- Ensure the use of high-quality, inert storage vials. |
| Discoloration of the solution. | - Oxidation or photodegradation. | - Store solutions protected from light.- Consider adding an antioxidant to the formulation if compatible.- Prepare fresh solutions more frequently. |
| Decrease in this compound concentration over time. | - Chemical degradation. | - Review storage conditions; lower temperatures may slow degradation.- Investigate potential degradation pathways to understand the mechanism and mitigate it. |
| Appearance of new peaks in the HPLC chromatogram. | - Formation of degradation products. | - Characterize the degradation products if possible.- A stability-indicating HPLC method should be used to separate and quantify these products. |
| Microbial growth. | - Contamination during preparation. | - Strictly adhere to aseptic techniques during solution preparation.- Ensure all materials and equipment are sterile. |
Experimental Protocols
Protocol: Long-Term Stability Study of an Aqueous Solution
This protocol outlines a general procedure for conducting a long-term stability study.
-
Objective: To evaluate the stability of the this compound solution under defined storage conditions over a specified period.
-
Materials:
-
Prepared sterile this compound solution.
-
Stability chambers or incubators set to the desired storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C/60% RH ± 5% RH).
-
Validated stability-indicating analytical method (e.g., HPLC).
-
-
Procedure:
-
Prepare a sufficient quantity of the this compound solution from a single batch to complete the entire study.
-
Dispense the solution into multiple, tightly sealed, sterile vials.
-
Place the vials in the stability chambers under the different storage conditions.
-
At each scheduled time point (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), withdraw vials from each storage condition.
-
Analyze the samples for appearance, pH, and this compound concentration and purity using the validated analytical method.
-
Record and analyze the data to determine the stability profile and establish a recommended shelf-life for the solution under the tested conditions.
-
Analytical Method for Quantification (Based on Varenicline as a Proxy)
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the quantification of the active pharmaceutical ingredient and the detection of degradation products. The following table summarizes typical HPLC conditions used for Varenicline analysis, which can serve as a starting point for developing a method for this compound.
Table 1: Example HPLC Parameters for Varenicline Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm)[1] | C18 Inertsil (250 mm × 4.6 mm, 5 µm)[2][3][4] |
| Mobile Phase | Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (10:90, v/v), pH 3.5[1] | Ammonium acetate buffer (0.02M, pH 4) and acetonitrile (gradient elution)[2][3][4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3][4] |
| Detection | UV at 235 nm[1] | UV at 237 nm[2][3][4] |
| Column Temperature | Ambient[1] | 40°C[2][3][4] |
Note: These are example methods for a similar compound and will require optimization and validation for this compound.
Visualizations
Experimental Workflow for Stability Testing
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a compound similar to this compound under stress conditions. This is a generalized representation and has not been confirmed for this compound.
References
- 1. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Simpinicline experiments
Welcome to the technical support center for Simpinicline experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during in vitro and in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist. It demonstrates strong agonist activity at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2, with weaker activity at the α7 receptor[1]. Its primary mechanism of action is the activation of these receptors, which are ligand-gated ion channels that modulate neurotransmission in the central and peripheral nervous systems[2].
Q2: What are the common applications and experimental models for this compound?
This compound has been primarily investigated for the treatment of dry eye disease, where it is administered as a nasal spray to stimulate tear production[3][4]. Preclinical studies have also explored its potential antiviral activity against SARS-CoV-2 and its variants[1]. Common experimental models include:
-
In Vitro:
-
Ex Vivo:
-
Isolated tissue preparations (e.g., guinea pig trachea) to study effects on autonomic nerve responses[5].
-
-
In Vivo:
-
Animal models of dry eye disease.
-
Animal models for viral infection studies.
-
Q3: We are observing high variability in our in vitro cell-based assay results. What are the potential causes?
High variability in cell-based assays can stem from several factors. It is crucial to ensure consistency in your experimental workflow. Common culprits include:
-
Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, or the presence of mycoplasma contamination can significantly impact results.
-
Reagent Preparation and Handling: Variability in drug concentration, solvent effects, or improper storage of this compound can lead to inconsistent effects.
-
Assay Protocol Execution: Minor deviations in incubation times, temperature, or pipetting techniques can introduce significant variability.
Q4: Our in vivo animal study is showing inconsistent pharmacokinetic (PK) profiles for this compound. What should we investigate?
Inconsistent PK profiles in animal studies are a common challenge in preclinical drug development. Factors to consider include:
-
Route of Administration: The oral route of administration is known to have higher variability compared to intravenous or subcutaneous routes.
-
Animal-Specific Factors: Differences in age, sex, weight, health status, and even the gut microbiome of individual animals can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Formulation and Dosing: Issues with the solubility, stability, or formulation of this compound can lead to variable absorption. The administered dose can also impact variability.
Troubleshooting Guides
In Vitro Assay Inconsistency
Problem: High variability or lack of expected dose-response in cell-based nAChR activation assays (e.g., calcium imaging, membrane potential assays).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Health and Viability | 1. Regularly test for mycoplasma contamination. 2. Use cells within a consistent and low passage number range. 3. Ensure optimal and consistent cell seeding density to avoid over-confluency. | Reduced well-to-well and day-to-day variability in baseline and stimulated responses. |
| This compound Solution Integrity | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the final concentration of the dosing solutions. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels. | Consistent and reproducible dose-response curves. |
| Assay Protocol Variations | 1. Use automated liquid handlers for precise and consistent pipetting. 2. Strictly adhere to standardized incubation times and temperatures. 3. Ensure thorough but gentle mixing of reagents in each well. | Improved precision and accuracy of the assay, with lower coefficients of variation (CV%). |
| Receptor Desensitization | 1. Optimize the duration of this compound exposure to capture the peak response before significant desensitization occurs. 2. Consider using a kinetic reading mode on your plate reader to monitor the response over time. | Clearer and more consistent activation profiles, especially at higher concentrations of this compound. |
In Vivo Study Variability
Problem: Inconsistent tear production measurements (e.g., Schirmer test) in an animal model of dry eye disease following this compound administration.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Animal Handling and Stress | 1. Acclimatize animals to the experimental procedures and handling to minimize stress. 2. Perform procedures at the same time of day to account for circadian rhythms. 3. Ensure consistent environmental conditions (temperature, humidity, light cycle). | Reduced baseline variability in tear production and a more consistent response to this compound. |
| Dosing Technique | 1. For nasal spray administration, ensure consistent droplet size and deposition in the nasal cavity. 2. Verify the accuracy and calibration of the dosing equipment. 3. Train all personnel on a standardized dosing protocol. | More uniform drug delivery and consequently, more consistent physiological responses. |
| Subject-to-Subject Variability | 1. Use age- and weight-matched animals. 2. Increase the sample size (n) per group to improve statistical power. 3. Consider a crossover study design where each animal serves as its own control, if feasible. | A clearer and more statistically significant treatment effect, with reduced impact of individual animal differences. |
| Measurement Technique | 1. Standardize the procedure for the Schirmer test, including the placement of the test strip and the duration of the measurement. 2. Ensure the person performing the measurement is blinded to the treatment groups. | Increased precision and reduced operator-induced bias in the tear production measurements. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for nAChR Activation
Objective: To measure the activation of a specific nAChR subtype by this compound in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed the HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Place the plate in the fluorescent plate reader and initiate kinetic reading. After establishing a stable baseline fluorescence, add the this compound dilutions to the appropriate wells.
-
Data Acquisition: Continue to record the fluorescence intensity every 1-2 seconds for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Schirmer's Test for Tear Production
Objective: To assess the effect of nasally administered this compound on tear production in a relevant animal model (e.g., rabbit or rodent).
Materials:
-
This compound nasal spray formulation at the desired concentration.
-
Vehicle control nasal spray.
-
Schirmer test strips.
-
Topical anesthetic (optional, for basal tear secretion measurement).
-
Animal restraining device.
Methodology:
-
Animal Acclimation: Acclimate the animals to the laboratory environment and handling procedures for at least one week prior to the experiment.
-
Baseline Measurement: If measuring basal tear secretion, apply a drop of topical anesthetic to the cornea and wait for it to take effect. Gently place a Schirmer test strip in the lower conjunctival sac of one eye for a standardized period (e.g., 60 seconds). Record the length of the wetted portion of the strip in millimeters.
-
Dosing: Administer a single, calibrated spray of the this compound formulation or vehicle control into one nostril of the animal.
-
Post-Dose Measurement: At specified time points after dosing (e.g., 5, 15, 30, and 60 minutes), perform the Schirmer's test on the contralateral eye to measure reflex tear production.
-
Data Analysis: For each animal, calculate the change in tear production from baseline at each time point. Compare the mean change in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound's mechanism of action for increasing tear production.
Caption: A typical workflow for an in vitro calcium flux assay.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Intranasal Bioavailability of Simpinicline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the intranasal bioavailability of Simpinicline. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is intranasal delivery a relevant route of administration?
A1: this compound (also known as OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It has been investigated as a nasal spray for the treatment of dry eye disease.[3][4][5] Intranasal administration offers several advantages, including rapid absorption, avoidance of first-pass metabolism in the liver, and the potential for direct nose-to-brain delivery, which can be beneficial for centrally acting drugs.[6]
Q2: What are the main challenges in achieving high bioavailability for intranasal this compound?
A2: The primary challenges include:
-
Mucociliary Clearance: The natural cleaning mechanism of the nasal cavity can rapidly remove the formulation, reducing the time available for drug absorption.[6]
-
Enzymatic Degradation: Enzymes present in the nasal mucosa can degrade this compound before it is absorbed.
-
Low Permeability: The nasal epithelium can be a barrier to the absorption of certain molecules.[7]
-
Formulation Properties: Factors such as pH, viscosity, and particle size of the nasal spray can significantly impact drug deposition and absorption.[6]
Q3: What are the primary strategies to improve the intranasal bioavailability of this compound?
A3: The three main strategies are:
-
Use of Permeation Enhancers: These excipients transiently increase the permeability of the nasal mucosa, facilitating drug absorption.[8]
-
Incorporation of Mucoadhesive Polymers: These polymers increase the residence time of the formulation in the nasal cavity by adhering to the mucus layer.[9]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its uptake across the nasal mucosa.[10][11][12][13]
Troubleshooting Guides
Problem 1: Low and Variable Bioavailability in Preclinical In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Rapid Mucociliary Clearance | Incorporate a mucoadhesive polymer such as chitosan or Carbopol into your formulation to increase residence time.[9] |
| Poor Mucosal Permeation | Add a permeation enhancer like dodecyl maltoside (DDM) or cyclodextrins to your formulation.[8][14] |
| Inconsistent Drug Deposition | Ensure a consistent and reproducible administration technique. For animal studies, consider using a specialized intranasal delivery device. High variability can result from inconsistent deposition of the drug in the nasal cavity.[15] |
| Formulation pH is Not Optimal | Adjust the pH of your formulation to be between 5.5 and 6.5 to avoid irritation and potential alterations in absorption.[5] |
| High Variability in Animal Models | Standardize the administration procedure, including the volume and depth of administration. High variability is a known challenge in rodent models.[15] Consider normalizing data based on factors like mucosal thickness in ex vivo studies to reduce variability.[16][17][18] |
Problem 2: Inconsistent Results in Ex Vivo Permeation Studies
| Potential Cause | Troubleshooting Steps |
| Variability in Mucosal Tissue | Use tissue from the same region of the nasal cavity for all experiments. Normalize permeability data to a standardized mucosal thickness to reduce variability.[16][17][18] |
| Tissue Integrity Issues | Ensure proper handling and storage of the excised nasal mucosa to maintain its viability. Use an integrity marker to confirm the tissue barrier function before and after the experiment. |
| Experimental Setup Variability | Standardize the experimental conditions in the Franz diffusion cells, including receptor medium, temperature, and stirring speed. |
| Drug Solubility Issues | Ensure the drug remains solubilized in the donor compartment throughout the experiment. |
Data on Bioavailability Enhancement Strategies
Permeation Enhancers
The use of permeation enhancers can significantly increase the bioavailability of intranasally administered drugs.
| Drug | Permeation Enhancer | Absolute Bioavailability (Without Enhancer) | Absolute Bioavailability (With Enhancer) | Reference |
| Nalmefene | 0.25% DDM | 47.7% | 71.0% | [8] |
| Nalmefene | 0.5% DDM | 47.7% | 76.5% | [8] |
| Sumatriptan | 0.20% DDM | 17% | 58% - 87% | [8] |
Mucoadhesive Polymers
Mucoadhesive polymers prolong the residence time of the drug formulation in the nasal cavity, thereby increasing the opportunity for absorption.
| Drug | Mucoadhesive Polymer | Outcome | Reference |
| Various | Chitosan | Enhances paracellular transport by opening tight junctions.[19] | [19] |
| Various | Carbopol | Exhibits strong mucoadhesive properties.[9] | [9] |
| Insulin | Chitosan-PVA thermosensitive gel | Controlled blood sugar levels for 6 hours in vivo.[9] | [9] |
Nanoparticle Formulations
Nanoparticles can protect the drug from enzymatic degradation and enhance its transport across the nasal mucosa.
| Nanoparticle Type | Drug | Key Finding | Reference |
| Chitosan-coated PLGA Nanoparticles | Ropinirole | Increased brain bioavailability. | [20] |
| Solid Lipid Nanoparticles (SLNs) | Meloxicam | Higher entrapment efficacy and better in vitro release compared to polymeric nanoparticles. | |
| Nanostructured Lipid Carriers (NLCs) | Ropinirole | Cationic NLCs showed higher brain AUC compared to anionic NLCs.[10] | [10] |
Experimental Protocols
Detailed Methodology for Ex Vivo Nasal Permeation Study
This protocol describes the use of a Franz diffusion cell to assess the permeation of this compound across excised nasal mucosa.
-
Tissue Preparation:
-
Obtain fresh porcine or sheep nasal mucosa from a local abattoir.
-
Carefully excise the mucosal tissue, avoiding any damage.
-
Store the tissue in a suitable transport medium and use it within a specified timeframe to ensure viability.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised nasal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
-
Fill the receptor chamber with a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
-
Experiment Execution:
-
Add the this compound formulation to the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
-
Detailed Methodology for In Vivo Pharmacokinetic Study in Rats
This protocol outlines the steps for evaluating the bioavailability of intranasal this compound in a rat model.
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
For blood sampling, cannulate the femoral or jugular vein.
-
-
Intranasal Administration:
-
Administer a precise volume of the this compound formulation into one nostril using a micropipette or a specialized intranasal administration device.[21]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Calculate the absolute bioavailability by comparing the AUC after intranasal administration to the AUC after intravenous administration.
-
Visualizations
This compound Signaling Pathway
This compound is an agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and initiating downstream signaling cascades.[21][22] This can include the activation of the PI3K-Akt pathway.[22]
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for assessing the bioavailability of an intranasal this compound formulation.
Decision Tree for Selecting a Bioavailability Enhancement Strategy
This decision tree can guide researchers in selecting an appropriate strategy to improve the intranasal bioavailability of this compound based on its physicochemical properties.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. OC-02 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Intranasal Polymeric and Lipid-Based Nanocarriers for CNS Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. evaluation-of-drug-permeability-across-ex-vivo-nasal-mucosa-a-simulation-based-approach-to-minimize-thickness-related-variability - Ask this paper | Bohrium [bohrium.com]
- 19. New Opportunity to Formulate Intranasal Vaccines and Drug Delivery Systems Based on Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways | PLOS One [journals.plos.org]
- 22. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Methods to Reduce Variability in Animal Models of Dry Eye for Simpinicline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal models of dry eye, with a particular focus on studies involving Simpinicline.
Troubleshooting Guides
This section addresses common issues encountered during dry eye experiments in a question-and-answer format, offering potential solutions to enhance data consistency and reliability.
| Issue/Question | Potential Cause(s) | Troubleshooting/Solution(s) |
| High variability in baseline tear production (Schirmer's test or Phenol Red Thread test) across animals? | Stress from handling or environmentInconsistent measurement techniqueGenetic differences within the animal cohortSubclinical ocular surface abnormalities | Acclimatization: Allow a proper acclimatization period (at least 7 days) in a quiet, controlled environment before starting experiments.[1]Standardized Handling: Handle animals gently and consistently. Consider using a single, experienced technician for all measurements.Consistent Technique: Ensure the placement of the test strip is consistent in the lateral canthus and the duration of the test is precisely timed.[2]Genetic Homogeneity: Use animals from a single, reputable supplier and of the same inbred strain.Pre-screening: Perform a baseline ocular surface examination to exclude animals with pre-existing conditions. |
| Inconsistent induction of dry eye signs (e.g., corneal staining) after using a controlled environment chamber? | Fluctuations in humidity, temperature, or airflowInconsistent cage placement within the chamberVariability in animal response to desiccating stress | Chamber Validation: Regularly calibrate and validate the environmental chamber's sensors for humidity, temperature, and airflow.[1][3][4][5][6]Uniform Airflow: Ensure uniform airflow across all cages. Avoid placing cages directly in front of air sources.[1][3][4]Consistent Caging: Use standardized caging and place cages in the same location within the chamber for each experimental run.Animal Strain: Be aware that different strains (e.g., C57BL/6 vs. BALB/c) can have different susceptibilities to dry eye induction.[7] Choose a strain known for a consistent response. |
| High inter-animal variability in response to this compound treatment? | Inconsistent drug administration (e.g., volume, frequency)Differences in animal stress levels affecting drug absorption/metabolismUnderlying variability in the severity of the induced dry eye | Precise Dosing: Use calibrated pipettes or dispensers for accurate and consistent dosing. Ensure the full dose is administered.Minimize Stress: Handle animals calmly during dosing to minimize stress-induced physiological changes.Stratification: After dry eye induction but before treatment, stratify animals into treatment groups based on the severity of their dry eye signs to ensure a balanced distribution of disease severity. |
| One eye of an animal consistently shows more severe dry eye signs than the other. | Asymmetrical exposure to environmental stressors (e.g., airflow)Unilateral grooming behaviorsNatural biological variation | Environmental Control: Ensure uniform exposure of both eyes to the controlled environment.Data Analysis: Consider analyzing data from each eye separately or using statistical models that account for inter-eye correlation.[8]Worst Eye Method: A common practice is to use the data from the more severely affected eye for analysis, but this should be pre-specified in the study design. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors to control to reduce variability in dry eye animal models?
A1: The most critical environmental factors to control are relative humidity (RH), temperature, and airflow.[1][3][4][5][6][9] Low RH and high airflow accelerate tear evaporation and are commonly used to induce evaporative dry eye.[1][3][4][5][6] Maintaining these parameters at consistent levels throughout the experiment is crucial for reducing variability. For example, housing mice at a constant low humidity (e.g., 15-25%) with a defined airflow (e.g., 15 L/min) can lead to more reproducible dry eye signs.[3][10]
Q2: How does the choice of animal strain impact the variability of dry eye models?
A2: The choice of animal strain can significantly impact the consistency of dry eye models. Different inbred strains of mice, such as C57BL/6 and BALB/c, have different genetic predispositions to inflammation and immune responses, which are key components of dry eye disease.[7] For instance, some studies have shown that C57BL/6 mice may be more susceptible to developing severe ocular surface damage in certain dry eye models compared to BALB/c mice.[7] It is important to select a strain that is well-characterized for the specific type of dry eye model being used and to use the same strain throughout a study.
Q3: What are the best practices for surgical induction of dry eye (e.g., lacrimal gland excision) to ensure consistency?
A3: To ensure consistency in surgically induced dry eye models, such as lacrimal gland excision, the following best practices are recommended:
-
Experienced Surgeon: The procedure should be performed by a single, experienced surgeon to minimize variability in surgical technique.
-
Complete Gland Removal: Ensure the complete removal of the targeted lacrimal glands (e.g., both exorbital and intraorbital lacrimal glands in mice for a severe aqueous-deficient model) to achieve a consistent level of tear reduction.[11]
-
Standardized Anesthesia: Use a consistent anesthetic regimen, as some anesthetics can affect tear production.
-
Post-operative Care: Provide standardized post-operative care, including analgesics and topical antibiotics, to prevent infection and minimize inflammation that is not related to the dry eye induction.
Q4: How should I handle data from both eyes of the same animal?
A4: Data from both eyes of the same animal are not independent and are typically correlated. Treating them as independent data points can lead to an overestimation of the statistical significance of the findings.[8] Appropriate statistical methods that account for this inter-eye correlation should be used, such as:
-
Using one eye per animal: This is the simplest approach, but it reduces the sample size. The choice of which eye to use (e.g., right or left) should be randomized.
-
Averaging the data from both eyes: This can be done if the treatment is systemic and expected to affect both eyes similarly.
-
Using mixed-effects models or Generalized Estimating Equations (GEEs): These are more advanced statistical models that can account for the correlation between the two eyes of the same animal.
Q5: Are there any specific considerations for reducing variability in this compound studies?
A5: this compound is a nicotinic acetylcholine receptor (nAChR) agonist that stimulates tear secretion.[12][13] When conducting preclinical studies with this compound, in addition to the general principles of reducing variability, consider the following:
-
Model Selection: An aqueous-deficient dry eye model (e.g., lacrimal gland excision) is particularly relevant for evaluating a secretagogue like this compound.
-
Route of Administration: Ensure consistent administration of the drug, whether it is topical or systemic, to maintain consistent drug exposure.
-
Timing of Measurements: Since this compound has a rapid onset of action, the timing of outcome measurements (e.g., tear production) relative to drug administration should be precisely controlled.
Data Presentation
Table 1: Effect of Controlled Environment on Dry Eye Parameters in BALB/c Mice
| Parameter | Control Environment (50-80% RH) | Controlled Environment (18.5% ± 5.1% RH, 15 L/min airflow) |
| Tear Production (mm/30s) | 2.5 ± 0.5 | 1.5 ± 0.4 (Day 14) |
| Corneal Fluorescein Staining Score (0-15) | 1.0 ± 0.5 | 7.5 ± 2.5 (Day 14) |
Data are presented as mean ± standard deviation. Data are illustrative and compiled from findings reported in studies using controlled environment chambers.[3][4][6]
Table 2: Comparison of Benzalkonium Chloride (BAC)-Induced Corneal Damage in Different Mouse Strains
| Mouse Strain | Corneal Fluorescein Staining Score (0.2% BAC, Day 7) |
| BALB/c | 4.5 ± 1.5 |
| C57BL/6 | 7.0 ± 2.0 |
Data are presented as mean ± standard deviation. Data are illustrative and compiled from studies comparing the effects of BAC on different mouse strains.[7][14][15]
Experimental Protocols
Protocol 1: Induction of Dry Eye Using a Controlled Environment Chamber (CEC)
-
Animal Selection: Use 8- to 12-week-old female BALB/c mice.
-
Acclimatization: House the mice in a standard environment (50-80% relative humidity, 21-23°C, no forced airflow) for at least one week before the experiment.[3][4]
-
Baseline Measurements: Before placing the animals in the CEC, perform baseline measurements of tear production (e.g., phenol red thread test) and corneal fluorescein staining.
-
CEC Setup: Set the CEC to the desired environmental conditions. A common setting for inducing dry eye is a relative humidity of 15-25%, a constant airflow of 15 L/min, and a temperature of 21-23°C.[3][10]
-
Exposure: Place the mice in the CEC for the desired duration (e.g., 7, 14, or 28 days).[3] Ensure free access to food and water.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Outcome Assessment: At the end of the exposure period, repeat the measurements of tear production and corneal fluorescein staining. Perform histological analysis of the cornea and conjunctiva to assess changes such as goblet cell loss.
Protocol 2: Surgical Excision of Exorbital and Intraorbital Lacrimal Glands in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Preparation: Place the mouse in a lateral position under a dissecting microscope. Shave the fur in the periorbital area and disinfect the skin.
-
Exorbital Lacrimal Gland Excision: Make a small skin incision (approximately 5 mm) anterior to the ear. Bluntly dissect the subcutaneous tissue to expose the exorbital lacrimal gland, which is a whitish, lobulated gland. Carefully dissect the gland from the surrounding connective tissue and blood vessels. Ligate or cauterize any significant blood vessels. Remove the gland.[11]
-
Intraorbital Lacrimal Gland Excision: The intraorbital lacrimal gland is located more anteriorly and deeper within the orbit. It can be accessed through the same incision with careful retraction of tissues. Gently dissect and remove the intraorbital lacrimal gland, taking care to avoid damage to the globe and optic nerve.[11]
-
Wound Closure: Suture the skin incision using 6-0 or 7-0 sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Apply a topical antibiotic ointment to the eye to prevent infection. House the animals individually to prevent injury to the surgical site by cage mates. Monitor the animals for signs of pain or infection.
-
Confirmation of Dry Eye: Allow a recovery period of at least one week before assessing the induction of dry eye through measurements of tear production and corneal staining.
Mandatory Visualization
Caption: Inflammatory signaling pathways in dry eye disease.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The controlled-environment chamber: a new mouse model of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. dryeye-society.com [dryeye-society.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A Comparison of the Effects of Benzalkonium Chloride on Ocular Surfaces between C57BL/6 and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Effects of Some Extrinsic Factors on Mice Used in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris-pharma.com [iris-pharma.com]
- 10. Manipulating the Murine Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eyesoneyecare.com [eyesoneyecare.com]
- 12. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Comparison of the Effects of Benzalkonium Chloride on Ocular Surfaces between C57BL/6 and BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Safety and Toxicology of Simpinicline
Disclaimer: Publicly available, detailed preclinical toxicology data for Simpinicline (OC-02) is limited. The following information is based on general principles of preclinical drug development and the known mechanism of action of this compound as a nicotinic acetylcholine receptor (nAChR) agonist. This guide is intended for research and drug development professionals and should not be substituted for compound-specific data and regulatory guidance.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Toxicology
Q1: We are planning a single-dose acute toxicity study for a compound similar to this compound. What are the key considerations for dose selection?
A1: Dose selection for acute toxicity studies should be based on a range-finding study. Start with low doses and escalate to identify a dose that produces overt toxicity and a no-observed-adverse-effect-level (NOAEL). The route of administration should mimic the intended clinical route. For a nasal spray formulation like this compound, intranasal administration in a relevant animal model (e.g., rodents and a non-rodent species) is appropriate.[1][2]
Q2: In our repeated-dose toxicity study of an nAChR agonist, we are observing significant cholinergic side effects (e.g., salivation, tremors) at our mid and high doses, which is complicating the interpretation of other toxicities. How can we manage this?
A2: This is a common challenge with pharmacologically active compounds. Consider the following:
-
Dose-response characterization: Ensure you have a well-defined dose-response curve for both the pharmacological and toxicological effects.
-
Satellite groups: Include satellite groups for toxicokinetic analysis to correlate exposure levels with observed effects.
-
Clinical pathology and histopathology: These endpoints are crucial for differentiating between exaggerated pharmacology and direct tissue toxicity.
-
Dose spacing: Ensure your dose levels are spaced appropriately to establish a clear NOAEL.
Q3: What are the typical target organs for toxicity with nicotinic acetylcholine receptor agonists that we should pay close attention to during histopathological examination?
A3: Based on the widespread distribution of nAChRs, potential target organs include:
-
Central and peripheral nervous system: Brain, spinal cord, and peripheral nerves.
-
Cardiovascular system: Heart and blood vessels.
-
Gastrointestinal tract: Stomach and intestines.
-
Musculoskeletal system: Skeletal muscle.
-
Adrenal glands: Medulla.
Genotoxicity
Q4: We obtained a positive result in an in vitro chromosomal aberration assay for our nAChR agonist. Does this automatically mean the compound is genotoxic in vivo?
A4: Not necessarily. In vitro assays can sometimes yield false-positive results, especially at high concentrations that may induce cytotoxicity. A follow-up in vivo genotoxicity study, such as a micronucleus test in rodents, is essential to assess the genotoxic potential in a whole animal system. The results should be interpreted in the context of the dose at which the effect was observed and the expected clinical exposure levels.
Q5: What is the standard battery of genotoxicity tests recommended for a new chemical entity like this compound?
A5: A standard genotoxicity testing battery typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test for chromosomal damage (e.g., chromosomal aberration or micronucleus test in mammalian cells).
-
An in vivo test for genotoxicity (e.g., micronucleus test in rodent hematopoietic cells).
Reproductive and Developmental Toxicology
Q6: When in the drug development timeline should we initiate reproductive and developmental toxicology (DART) studies for a compound like this compound?
A6: The timing of DART studies depends on the intended patient population and the stage of clinical development. According to ICH guidelines, if women of childbearing potential are to be included in early clinical trials, preliminary developmental toxicity data may be required. Full DART studies are typically conducted to support later-phase clinical trials and marketing authorization.[3][4][5]
Q7: We are designing a DART study for a nasally administered drug. What are the specific considerations for the route of administration in pregnant animals?
A7: For intranasal administration in DART studies, it is crucial to ensure consistent and accurate dosing. This may involve specialized delivery devices and techniques to minimize stress to the animals. It is also important to assess local toxicity in the nasal cavity and to determine the systemic exposure in the dams and, if possible, in the fetuses.[2]
Data Presentation: Preclinical Toxicology Summary Tables (Templates)
The following tables are templates for summarizing preclinical toxicology data for a compound like this compound.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Vehicle | LD50 (mg/kg) [95% Confidence Interval] | Key Clinical Signs of Toxicity |
| Rat (Male) | Intranasal | Saline | Data not available | Data not available |
| Rat (Female) | Intranasal | Saline | Data not available | Data not available |
| Rabbit (Male) | Intranasal | Saline | Data not available | Data not available |
| Rabbit (Female) | Intranasal | Saline | Data not available | Data not available |
Table 2: Repeated-Dose Toxicity of this compound (28-Day Study)
| Species | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings (Clinical Signs, Pathology) |
| Rat | Intranasal | Data not available | Data not available | Data not available | Data not available |
| Dog | Intranasal | Data not available | Data not available | Data not available | Data not available |
Table 3: Genotoxicity of this compound
| Assay | Test System | Concentration/Dose Range | Results | Conclusion |
| Ames Test | S. typhimurium & E. coli | Data not available | Data not available | Data not available |
| In vitro Chromosomal Aberration | Human Lymphocytes | Data not available | Data not available | Data not available |
| In vivo Micronucleus | Mouse Bone Marrow | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Acute Intranasal Toxicity Study in Rats
-
Objective: To determine the acute toxicity and estimate the LD50 of this compound following a single intranasal administration in rats.
-
Animals: Young adult Sprague-Dawley rats (5/sex/group).
-
Dose Groups: A vehicle control group and at least three dose levels of this compound, spaced geometrically.
-
Administration: A single dose administered via a microsprayer into the nasal cavity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose.
-
Endpoint: Gross necropsy of all animals at the end of the observation period.
Protocol 2: 28-Day Repeated-Dose Intranasal Toxicity Study in Dogs
-
Objective: To evaluate the potential toxicity of this compound when administered daily via the intranasal route for 28 days in dogs.
-
Animals: Beagle dogs (4/sex/group).
-
Dose Groups: A vehicle control group and three dose levels of this compound.
-
Administration: Daily intranasal administration for 28 days.
-
Assessments: Daily clinical observations, weekly body weight and food consumption, ophthalmology, electrocardiography, clinical pathology (hematology, coagulation, clinical chemistry, urinalysis), and toxicokinetics.
-
Endpoint: Full histopathological examination of a comprehensive list of tissues.
Protocol 3: Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Method: The test is conducted with and without an exogenous metabolic activation system (S9 mix). This compound is tested at a range of concentrations.
-
Endpoint: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies in one or more strains.
Visualizations
Caption: Signaling pathway of this compound as a nicotinic acetylcholine receptor agonist.
Caption: A typical experimental workflow for preclinical safety and toxicology assessment.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 4. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 5. topra.org [topra.org]
Validation & Comparative
A Head-to-Head Comparison of Simpinicline and Lifitegrast for Tear Secretion in Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Simpinicline and Lifitegrast, two distinct therapeutic agents for the treatment of dry eye disease (DED), with a specific focus on their impact on tear secretion. The following sections detail their mechanisms of action, present a quantitative comparison of their performance based on clinical trial data, and outline the experimental protocols used to generate this data.
Introduction
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort and visual disturbance.[1] Therapeutic strategies aim to restore this balance by either increasing tear production, reducing tear evaporation, or mitigating ocular surface inflammation. This compound and Lifitegrast represent two different pharmacological approaches to achieving this goal. This compound is a nicotinic acetylcholine receptor (nAChR) agonist that stimulates the trigeminal parasympathetic pathway to increase basal tear production.[2][3][4] In contrast, Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that targets the inflammatory cascade believed to be a core pathological component of DED.[1][5][6][7]
Mechanism of Action
This compound: Neurostimulation of the Lacrimal Functional Unit
This compound (OC-02) is a small-molecule nicotinic acetylcholine receptor (nAChR) agonist administered as a nasal spray.[2][4][8] Its mechanism of action involves the stimulation of nAChRs located on the trigeminal nerve endings within the nasal cavity. This stimulation activates the trigeminal parasympathetic pathway, which in turn innervates the lacrimal functional unit, including the lacrimal and meibomian glands, and goblet cells. The activation of this pathway leads to an increase in the production of all three layers of the tear film: the aqueous, lipid, and mucin layers, resulting in increased basal tear secretion.[9]
Lifitegrast: Anti-inflammatory Modulation
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist administered as an ophthalmic solution.[1][10] LFA-1 is an integrin found on the surface of T-cells. In DED, its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), is overexpressed on the ocular surface and antigen-presenting cells. The interaction between LFA-1 and ICAM-1 is a critical step in T-cell activation, adhesion, and migration to inflammatory sites.[5][6] By blocking this interaction, Lifitegrast inhibits the recruitment and activation of T-cells, thereby reducing the release of pro-inflammatory cytokines and mitigating the inflammatory cascade that contributes to DED and can impair tear production.[5][6][11] Recent research also suggests that Lifitegrast may exert its effects systemically by targeting the draining lymph nodes of the eye, where it suppresses the production of pro-inflammatory markers and reduces the number of T-cells.[12]
Head-to-Head Clinical Data Summary
Direct head-to-head clinical trials of this compound and Lifitegrast are not yet available. However, a matching-adjusted indirect comparison (MAIC) of Phase 3 clinical trial data for OC-01 (varenicline, a similar nAChR agonist to this compound) and Lifitegrast provides valuable comparative insights.[13] The following tables summarize the key efficacy data for both drugs on tear secretion and patient-reported symptoms.
Table 1: Change in Schirmer's Test Score (STS) from Baseline (mm)
| Drug | Dose | Timepoint | Mean Change from Baseline (mm) | Comparator | p-value | Reference |
| This compound (OC-02) | 0.55 mg | Immediate | +17.5 | Vehicle (+3.0) | <0.05 | [2] |
| 1.1 mg | Immediate | +19.6 | Vehicle (+3.0) | <0.05 | [2] | |
| OC-01 (Varenicline) | 0.03 mg | Day 28 | +7.7 (vs. vehicle) | - | <0.001 | [14] |
| 0.06 mg | Day 28 | +7.5 (vs. vehicle) | - | <0.001 | [14] | |
| 0.03 mg & 0.06 mg | Day 84 | +10.8 & +11.0 | Vehicle | <0.05 | [15] | |
| Lifitegrast | 5% | Day 84 | Not consistently significant across trials | Placebo | >0.05 | [1] |
| MAIC: OC-01 vs. Lifitegrast | 0.03 mg | 2 & 4 weeks | Significantly greater than Lifitegrast | Lifitegrast | <0.0001 | [13] |
Table 2: Change in Eye Dryness Score (EDS) from Baseline (0-100 scale)
| Drug | Dose | Timepoint | Mean Change from Baseline | Comparator | p-value | Reference |
| This compound (OC-02) | 0.55 mg | 5 min | -17.4 | Vehicle (-6.5) | <0.05 | [2] |
| 1.1 mg | 5 min | -20.7 | Vehicle (-6.5) | <0.05 | [2] | |
| OC-01 (Varenicline) | 0.03 mg | Day 28 | Significant reduction | Vehicle | 0.021 | [3] |
| Lifitegrast | 5% | Day 84 | -7.16 (treatment effect vs. placebo) | Placebo | 0.0007 | [16] |
| 5% | 2 weeks | Statistically significant improvement | Placebo | <0.0001 | [17] | |
| MAIC: OC-01 vs. Lifitegrast | 0.03 mg | 2 & 4 weeks | Comparable or greater improvement than Lifitegrast | Lifitegrast | <0.0001 | [13] |
Experimental Protocols
The clinical data presented are based on standardized and widely accepted ophthalmic clinical trial methodologies. The following provides an overview of the key experimental protocols employed.
Schirmer's Test (STS)
This test measures total tear production (basal and reflex).
-
Procedure: A standardized strip of filter paper is placed inside the lower eyelid of each eye for five minutes. The length of the wetted portion of the strip is then measured in millimeters.
-
Anesthetized Schirmer's Test: To measure basal tear secretion specifically, a topical anesthetic is applied to the eye prior to the placement of the filter strip. This minimizes reflex tearing caused by irritation from the paper.
Corneal Fluorescein Staining (CFS)
This procedure assesses ocular surface damage.
-
Procedure: A small amount of fluorescein dye is instilled into the tear film. The cornea is then examined under a slit lamp with a cobalt blue light. The dye stains areas of epithelial cell damage or loss, which appear as bright green spots. The extent and pattern of staining are graded using a standardized scale (e.g., the Oxford scale).
Eye Dryness Score (EDS)
This is a patient-reported outcome that measures the subjective symptom of eye dryness.
-
Procedure: Patients are asked to rate the severity of their eye dryness on a Visual Analog Scale (VAS). This is typically a 100 mm horizontal line, where 0 represents no dryness and 100 represents the most severe dryness imaginable. Patients mark a point on the line that corresponds to their current symptom level.
Summary and Conclusion
This compound and Lifitegrast offer two distinct and compelling approaches to the management of dry eye disease.
-
This compound , and other nAChR agonists, demonstrate a rapid and significant increase in tear production as measured by the Schirmer's test, which is consistent with their neurostimulatory mechanism of action.[2][4] This approach directly addresses the issue of aqueous-deficient dry eye.
-
Lifitegrast primarily targets the underlying inflammation of the ocular surface.[1][5] While its effect on tear production is less pronounced and consistent across studies, it has been shown to significantly improve patient-reported symptoms of eye dryness and reduce signs of ocular surface damage.[1][16][18]
The matching-adjusted indirect comparison suggests that the neurostimulatory approach with a nAChR agonist may lead to a greater magnitude of improvement in tear production compared to Lifitegrast.[13] However, it is important to note that this is not a direct head-to-head comparison and the choice of therapy will depend on the underlying pathophysiology of DED in individual patients. For patients with a primary inflammatory component, Lifitegrast may be more appropriate, while those with primarily aqueous-deficient dry eye may benefit more from this compound. Future direct comparative studies are needed to definitively establish the relative efficacy and optimal patient populations for each of these promising therapies.
References
- 1. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lifitegrast - Wikipedia [en.wikipedia.org]
- 8. OC-02 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Dry Eye Drugs: What’s New and What’s Next [reviewofoptometry.com]
- 10. Selective Pharmacologic Therapies for Dry Eye Disease Treatment: Efficacy, Tolerability, and Safety Data Review from Preclinical Studies and Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. optometrytimes.com [optometrytimes.com]
- 13. Matching-adjusted indirect comparison of phase 3 clinical trial outcomes of OC-01 (varenicline solution) nasal spray and lifitegrast 5% ophthalmic solution for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ophthalmology360.com [ophthalmology360.com]
- 15. A phase II randomized trial to evaluate the long-term (12-week) efficacy and safety of OC-01 (varenicline solution) nasal spray for dry eye disease: The MYSTIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ophthalmologytimes.com [ophthalmologytimes.com]
- 18. Efficacy of Lifitegrast Ophthalmic Solution, 5.0%, in Patients With Moderate to Severe Dry Eye Disease: A Post Hoc Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Simpinicline and Cevimeline in a Sjögren's Syndrome Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Simpinicline and Cevimeline for the treatment of xerostomia (dry mouth) in the context of Sjögren's syndrome. While extensive data exists for Cevimeline's efficacy in preclinical and clinical settings, research on this compound's effects on salivary gland function is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways of these two cholinergic agents.
Executive Summary
Cevimeline is a well-established muscarinic acetylcholine receptor (mAChR) agonist with proven efficacy in increasing salivary and lacrimal secretions. It directly stimulates M1 and M3 receptors on salivary gland acinar cells, leading to increased saliva production. In contrast, this compound is a nicotinic acetylcholine receptor (nAChR) agonist primarily investigated for dry eye disease through nasal administration. Its potential as a treatment for xerostomia in Sjögren's syndrome is still exploratory, with a hypothetical mechanism involving indirect stimulation of salivary glands.
Due to the lack of direct comparative studies, this guide will present the established data for Cevimeline and discuss the theoretical basis for this compound's potential effects on salivation.
Data Presentation
Table 1: Comparative Efficacy of Cevimeline in a Sjögren's Syndrome Animal Model (MRL/lpr mice)
| Treatment Group | Dosage (mg/kg, i.p.) | Saliva Volume (µL/g body weight) | Percent Increase vs. Control | Reference |
| Control (Untreated MRL/lpr) | N/A | Baseline | N/A | [1] |
| Cevimeline | 1 | Increased | Dose-dependent | [1] |
| Cevimeline | 3 | Significantly Increased | Dose-dependent | [1] |
| Cevimeline | 10 | Maximally Increased | Dose-dependent | [1] |
Note: Specific quantitative values for saliva volume were not provided in the abstract, but a clear dose-dependent increase was reported.
Table 2: Clinical Efficacy of Cevimeline in Sjögren's Syndrome Patients
| Treatment Group | Dosage | Outcome Measure | Result | p-value | Reference |
| Cevimeline | 30 mg, t.i.d. | Global Assessment of Dry Mouth | Significant Improvement | 0.0004 | [2] |
| Cevimeline | 30 mg, t.i.d. | Salivary Flow | Significant Increase | 0.007 | [2] |
| Cevimeline | 30 mg, t.i.d. | Global Assessment of Dry Eyes | Significant Improvement | 0.0453 | [2] |
t.i.d. = three times a day
Mechanism of Action
Cevimeline: As a direct-acting muscarinic agonist, Cevimeline primarily targets M1 and M3 receptors on the basolateral membrane of salivary gland acinar cells. Binding to these G-protein coupled receptors activates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn opens apical chloride (Cl-) and basolateral potassium (K+) channels. The resulting ion and water flux drives saliva secretion.
This compound: this compound is a nicotinic acetylcholine receptor (nAChR) agonist. While its effects on salivary glands are not well-documented, a potential mechanism involves the stimulation of presynaptic nAChRs on parasympathetic nerve terminals that innervate the salivary glands.[2] Activation of these receptors could enhance the release of the endogenous neurotransmitter acetylcholine (ACh). This released ACh would then act on the muscarinic receptors of the acinar cells, initiating the same downstream signaling cascade as Cevimeline to promote salivation. This proposed mechanism is indirect compared to Cevimeline's direct action on the glandular cells.
Signaling Pathway Diagrams
References
Simpinicline's Antiviral Efficacy Against SARS-CoV-2: A Comparative Analysis
Princeton, NJ – Preclinical data has revealed the potent in vitro antiviral activity of Simpinicline (OC-02), a selective nicotinic acetylcholine receptor (nAChR) agonist, against the alpha variant of SARS-CoV-2.[1] This finding positions this compound as a compelling candidate for further investigation in the landscape of COVID-19 therapeutics. This guide provides a comparative analysis of this compound's antiviral activity against other established antiviral compounds, supported by available experimental data.
Comparative Antiviral Activity
The in vitro antiviral efficacy of this compound was evaluated against the SARS-CoV-2 alpha variant in Calu-3 human lung adenocarcinoma cells. The resulting 50% inhibitory concentration (IC50) is presented alongside the reported efficacy of Remdesivir and Favipiravir against SARS-CoV-2. It is important to note that direct head-to-head studies under identical conditions are limited, and the data presented is compiled from various sources. Oseltamivir, an antiviral medication for influenza, has been shown to be ineffective against SARS-CoV-2 and is therefore not included in the primary comparison of efficacy.[2][3][4][5]
| Compound | Virus Variant | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | SARS-CoV-2 (Alpha) | Calu-3 | 0.04 | [1][6] |
| Remdesivir | SARS-CoV-2 | Calu-3 | 0.28 - 0.60 | [7][8] |
| Favipiravir | SARS-CoV-2 | Vero E6 | >100 | [9][10] |
Note: A lower IC50/EC50 value indicates higher potency. The data for Favipiravir was obtained from studies using Vero E6 cells, a monkey kidney epithelial cell line, which may not be directly comparable to the results from the human lung Calu-3 cell line.[11] One study confirmed the biocompatibility of Favipiravir in Calu-3 cells at concentrations up to 50 µM.[11][12]
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral activity of compounds against SARS-CoV-2 in Calu-3 cells, based on common methodologies.
In Vitro Antiviral Activity Assay in Calu-3 Cells
-
Cell Culture: Calu-3 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For the assay, cells are seeded into 96-well plates at a predetermined density to achieve a confluent monolayer.
-
Compound Preparation: The test compounds (this compound, Remdesivir, etc.) are serially diluted to various concentrations in the cell culture medium.
-
Viral Infection: The cell monolayers are infected with the SARS-CoV-2 alpha variant at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the virus-containing medium is removed, and the prepared dilutions of the test compounds are added to the respective wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow for viral replication and the observation of cytopathic effects (CPE).
-
Quantification of Antiviral Activity: The antiviral activity is quantified using one of the following methods:
-
Plaque Reduction Assay: This assay involves overlaying the infected cells with a semi-solid medium. After incubation, the cells are fixed and stained to visualize plaques (areas of cell death caused by the virus). The number and size of plaques are compared between treated and untreated wells to determine the IC50.
-
Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell death is observed and scored. Alternatively, cell viability can be measured using assays such as the MTT or MTS assay. The concentration of the compound that inhibits CPE by 50% is determined.
-
Viral RNA Quantification: The amount of viral RNA in the cell culture supernatant is quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR). The reduction in viral RNA levels in treated wells compared to untreated wells is used to calculate the EC50.
-
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Is oseltamivir suitable for fighting against COVID-19: In silico assessment, in vitro and retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Phase II Clinical Trial Results for Simpinicline in the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Phase II clinical trial results for Simpinicline, a nicotinic acetylcholine receptor (nAChR) agonist, with other therapeutic alternatives for the treatment of Dry Eye Disease (DED). The information is compiled from publicly available clinical trial data and peer-reviewed publications to support researchers, scientists, and drug development professionals in their understanding of the current landscape of DED treatments.
Introduction to this compound and the Treatment Landscape
This compound (formerly OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of DED. It represents a novel approach to DED therapy by stimulating the trigeminal parasympathetic pathway to promote natural tear secretion. This guide compares the Phase II clinical trial findings for this compound with another nAChR agonist, Varenicline, and two established DED treatments with different mechanisms of action: Lifitegrast (a lymphocyte function-associated antigen-1 [LFA-1] antagonist) and Cyclosporine (a calcineurin inhibitor immunosuppressant).
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from Phase II clinical trials of this compound and its comparators.
Table 1: Efficacy Outcomes of Nicotinic Acetylcholine Receptor Agonists
| Drug | Trial Name | Dosage(s) | Primary Efficacy Endpoint | Key Results | Citation(s) |
| This compound (OC-02) | PEARL | 0.11 mg, 0.55 mg, 1.1 mg (single dose nasal spray) | Change from baseline in Schirmer Test Score (STS) and Eye Dryness Score (EDS) | Statistically significant, dose-dependent improvement in STS vs. vehicle. Significant improvement in EDS at higher doses. | [1] |
| Varenicline (OC-01) | ONSET-1 | 0.006 mg, 0.03 mg, 0.06 mg (nasal spray BID for 28 days) | Change from baseline in anesthetized Schirmer Test Score (STS) | Statistically significant improvement in STS with 0.03 mg and 0.06 mg doses vs. vehicle. Significant reduction in EDS with 0.03 mg dose. | [2] |
| Varenicline (OC-01) | MYSTIC | 0.03 mg, 0.06 mg (nasal spray BID for 12 weeks) | Mean change from baseline in anesthetized Schirmer's Test Score (STS) | Statistically significant increase in tear production at Day 84 for both doses vs. vehicle. | [3] |
Table 2: Efficacy Outcomes of Other Dry Eye Disease Treatments
| Drug | Trial Phase | Dosage(s) | Primary Efficacy Endpoint(s) | Key Results | Citation(s) |
| Lifitegrast | Phase II | 0.1%, 1.0%, 5.0% (ophthalmic solution BID for 84 days) | Inferior Corneal Staining Score (ICSS) | 5.0% dose showed a statistically significant improvement in ICSS vs. placebo. | [4] |
| Lifitegrast | OPUS-1 (Phase III) | 5.0% (ophthalmic solution BID for 84 days) | Mean change from baseline in ICSS and Visual-Related Function subscale of the OSDI (VR-OSDI) | Met primary endpoint for ICSS improvement, but not for VR-OSDI. | [1] |
| Cyclosporine | Phase II | 0.05%, 0.1%, 0.2%, 0.4% (ophthalmic emulsion BID for 12 weeks) | Rose bengal staining, superficial punctate keratitis, Schirmer tear test, symptoms of ocular discomfort, and OSDI | Significant improvements in ocular signs and symptoms. 0.05% and 0.1% deemed most appropriate for future studies. | [5] |
Table 3: Safety and Tolerability
| Drug | Common Adverse Events | Citation(s) |
| This compound (OC-02) | Cough, throat irritation, eye pruritus, keratitis (ocular AEs were infrequent). | [1] |
| Varenicline (OC-01) | Sneezing, cough. | [2] |
| Lifitegrast | Instillation site irritation, dysgeusia (altered taste), reduced visual acuity. | [6] |
| Cyclosporine | Ocular burning. | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for a fair comparison of clinical trial results.
This compound (PEARL Study)
-
Design: A Phase II, randomized, double-masked, vehicle-controlled, single-dose study.[1]
-
Participants: 165 patients with a history of DED, Ocular Surface Disease Index (OSDI) score ≥23, corneal fluorescein staining score ≥2 in at least one region or ≥4 for all regions, and Schirmer Test Score (STS) ≤10 mm.[1]
-
Intervention: Patients were randomized (1:1:1:1) to receive a single 100 µL nasal spray of vehicle, or 0.11 mg, 0.55 mg, or 1.1 mg of this compound.[1]
-
Efficacy Assessments:
Varenicline (ONSET-1 Study)
-
Design: A Phase IIb, multicenter, randomized, double-masked, vehicle-controlled trial.[2]
-
Participants: 182 patients with a physician's diagnosis of DED and prior use of artificial tears.[2]
-
Intervention: Patients were randomized (1:1:1:1) to receive vehicle nasal spray or Varenicline at doses of 0.006 mg, 0.03 mg, or 0.06 mg, administered twice daily for 28 days.[2]
-
Efficacy Assessments:
Lifitegrast (Phase II Study)
-
Design: A prospective, randomized, double-masked, placebo-controlled, parallel-arm study.[4]
-
Participants: Adults with DED were randomized.[4]
-
Intervention: Patients received Lifitegrast ophthalmic solution (0.1%, 1.0%, or 5.0%) or placebo twice daily for 84 days.[4]
-
Efficacy Assessments:
Cyclosporine (Phase II Dose-Ranging Study)
-
Design: A randomized, multicenter, double-masked, parallel-group, dose-response controlled trial.[5]
-
Participants: Patients with moderate-to-severe DED.[5]
-
Intervention: Patients instilled Cyclosporine ophthalmic emulsion (0.05%, 0.1%, 0.2%, or 0.4%) or vehicle twice daily for 12 weeks.[5]
-
Efficacy Assessments:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Lifitegrast ophthalmic solution 5.0% for treatment of dry eye disease: results of the OPUS-1 phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Practical evidence for treating moderate- to-severe dry eye with ciclosporin - Insight [insightnews.com.au]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy and safety of cyclosporin A ophthalmic emulsion in the treatment of moderate-to-severe dry eye disease: a dose-ranging, randomized trial. The Cyclosporin A Phase 2 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nasolacrimal Reflex: A Comparative Guide to Simpinicline and its Alternatives for Tear Film Stimulation
For Immediate Release
PRINCETON, NJ – In the landscape of therapies for dry eye disease (DED), the stimulation of the nasolacrimal reflex has emerged as a novel and effective strategy. This guide provides a comprehensive comparison of Simpinicline (OC-02), an investigational nicotinic acetylcholine receptor (nAChR) agonist, with its primary pharmacological and device-based alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of mechanisms of action, quantitative clinical trial data, and experimental protocols to inform future research and development in this therapeutic area.
Introduction to Nasolacrimal Reflex Stimulation
The nasolacrimal reflex is a physiological pathway where stimulation of the trigeminal nerve in the nasal cavity leads to an increase in tear production. This mechanism offers a promising approach for DED by leveraging the body's natural ability to generate a complete tear film, including aqueous, lipid, and mucin layers. Therapies targeting this reflex aim to provide a more holistic treatment compared to traditional topical lubricants.
Pharmacological Interventions: Nicotinic Acetylcholine Receptor (nAChR) Agonists
This compound and its close analogue, Varenicline, represent the forefront of pharmacological stimulation of the nasolacrimal reflex. Both are delivered via nasal spray, activating nAChRs in the nasal cavity to trigger tear secretion.
This compound (OC-02)
This compound is a selective nAChR agonist currently in clinical development. Its mechanism of action involves binding to and activating nAChRs on the trigeminal parasympathetic nerve endings within the nasal mucosa. This activation initiates a signaling cascade that results in the stimulation of the lacrimal functional unit (lacrimal glands, meibomian glands, and goblet cells) to produce and secrete tears.[1][2]
Varenicline (Tyrvaya®/OC-01)
Varenicline, marketed as Tyrvaya®, is an FDA-approved nAChR agonist for the treatment of the signs and symptoms of DED.[3] Similar to this compound, it is administered as a nasal spray and works by activating the trigeminal parasympathetic pathway to increase basal tear production.[4]
Signaling Pathway for nAChR Agonists
Caption: Signaling pathway of nAChR agonists in stimulating the nasolacrimal reflex.
Quantitative Data Summary: Pharmacological Agents
The following tables summarize the key efficacy and safety data from clinical trials of this compound and Varenicline.
Table 1: Efficacy of this compound (OC-02) - PEARL Phase II Trial [1][2]
| Dose | Primary Efficacy Endpoint (Change in Schirmer's Test Score - STS) | Secondary Efficacy Endpoint (Change in Eye Dryness Score - EDS) |
| Vehicle | 3.0 mm | -6.5 |
| 0.11 mg | 9.0 mm | -9.4 |
| 0.55 mg | 17.5 mm | -17.4 |
| 1.1 mg | 19.6 mm | -20.7 |
Table 2: Efficacy of Varenicline (OC-01) - ONSET-1 & ONSET-2 Phase III Trials [4][5]
| Trial | Dose | Primary Efficacy Endpoint (% of patients with ≥10 mm increase in STS at Week 4) | Mean Change from Baseline in STS at Week 4 |
| ONSET-1 | Vehicle | 25.9% | 4.3 mm |
| 0.03 mg | 51.9% | 11.2 mm | |
| 0.06 mg | 46.8% | 10.9 mm | |
| ONSET-2 | Vehicle | 27.8% | 6.3 mm |
| 0.03 mg | 47.3% | 11.3 mm | |
| 0.06 mg | 49.2% | 11.7 mm |
Table 3: Safety Profile of nAChR Agonists (Most Common Adverse Events)
| Adverse Event | This compound (OC-02)[1][2] | Varenicline (OC-01)[4] |
| Sneezing | >5% | ~82% (mostly mild) |
| Cough | >5% | ~16% |
| Throat Irritation | >5% | ~13% |
| Instillation Site Irritation | >5% | ~8% |
Device-Based Neurostimulation
An alternative to pharmacological intervention is the direct neurostimulation of the trigeminal nerve using specialized devices.
TrueTear™
TrueTear was an FDA-approved intranasal device that used electrical stimulation to activate the nasolacrimal reflex. Although production has been discontinued, its clinical data provides a valuable benchmark for neurostimulation.
iTEAR®100
The iTEAR®100 is an FDA-cleared, non-invasive device that applies mechanical, oscillatory stimulation to the external nasal nerve, a branch of the trigeminal nerve, to induce tear production.[3]
Quantitative Data Summary: Neurostimulation Devices
Table 4: Efficacy of Neurostimulation Devices
| Device | Key Efficacy Endpoint |
| TrueTear™ | Mean Schirmer score of 25.3 mm during active stimulation vs. 9.2 mm for sham control.[6][7][8] |
| iTEAR®100 | Mean change in Schirmer score of 9.4 mm from unstimulated to stimulated at Day 30.[3][9] |
Other Alternative Therapies
Several other drug classes and investigational therapies are being explored for the treatment of DED, with some indirectly influencing tear production.
Oral Cholinergic Agonists
-
Pilocarpine and Cevimeline: These oral medications are primarily used for dry mouth in Sjögren's syndrome but have also shown some efficacy in improving dry eye symptoms.[10][11][12][13][14][15][16][17] However, their systemic administration can lead to more widespread side effects.
Investigational Topical Therapies
-
AR-15512 (TRPM8 Agonist): This first-in-class topical agent activates the TRPM8 receptor on corneal nerve endings, which is thought to stimulate tear production and provide a cooling sensation. Phase 3 trials have shown a statistically significant increase in Schirmer's score.[18][19][20][21][22]
-
Reproxalap: A reactive aldehyde species (RASP) inhibitor, Reproxalap is being investigated to reduce ocular inflammation and has shown improvements in symptoms of ocular discomfort in clinical trials.[23][24][25][26]
-
PL9643 (Melanocortin Agonist): This investigational therapy targets melanocortin receptors to reduce inflammation and has demonstrated significant improvements in patient-reported symptoms in Phase 3 trials.[27][28][29][30][31]
Experimental Protocols
PEARL Phase II Trial (this compound)
-
Design: A randomized, double-masked, vehicle-controlled, dose-ranging study.
-
Participants: 182 subjects with a diagnosis of DED.[1]
-
Intervention: A single intranasal dose of this compound (1.1 mg/mL, 5.5 mg/mL, or 11.1 mg/mL) or vehicle control.[1]
-
Primary Outcome Measures: Change in anesthetized Schirmer's Test Score (STS) at Visit 1 and change in Eye Dryness Score (EDS) in a Controlled Adverse Environment (CAE) at Visit 2.[1]
Caption: Experimental workflow for the PEARL Phase II trial of this compound.
ONSET-1 & ONSET-2 Phase III Trials (Varenicline)
-
Design: Randomized, multicenter, double-masked, vehicle-controlled studies.[4]
-
Participants: Adults with a diagnosis of DED, use of artificial tears, Ocular Surface Disease Index (OSDI) score ≥ 23, and STS ≤ 10 mm.[4]
-
Intervention: Twice-daily treatment with Varenicline nasal spray (0.03 mg or 0.06 mg) or vehicle for 4 weeks.[4]
-
Primary Outcome Measure: Percentage of patients achieving a ≥10 mm improvement in STS at week 4.[4]
-
Secondary Outcome Measures: Change from baseline in STS and EDS.[4]
iTEAR®100 Pivotal Study
-
Design: A multicenter, open-label, single-arm clinical trial.[9]
-
Participants: Adult patients with DED and a Schirmer score of ≤10 mm in at least one eye.[9]
-
Intervention: Application of the iTEAR®100 device at least twice daily for 30 seconds bilaterally to the external nasal nerve for 30 days.[9]
-
Primary Efficacy Endpoint: Change in Schirmer score from unstimulated to stimulated at day 30.[9]
Conclusion
The stimulation of the nasolacrimal reflex presents a paradigm shift in the management of dry eye disease, moving from palliation with artificial tears to leveraging the body's innate tear production mechanisms. Nicotinic acetylcholine receptor agonists, this compound and Varenicline, have demonstrated robust efficacy in clinical trials, offering a promising pharmacological approach. Device-based neurostimulation with technologies like the iTEAR®100 provides a non-pharmacological alternative. The diverse pipeline of investigational therapies, including TRPM8 and melanocortin agonists, highlights the continued innovation in this field. For drug development professionals, the comparative data presented herein underscores the potential of various modalities to address the unmet needs of patients with dry eye disease and should guide the design of future clinical investigations.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olympic Ophthalmics Presents Clinical Evidence for iTEAR100® [prnewswire.com]
- 4. Efficacy and Safety of OC-01 (Varenicline Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The ONSET-2 Phase 3 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONSET-1 Phase 2b Randomized Trial to Evaluate the Safety and Efficacy of OC-01 (Varenicline Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meet TrueTear, the Intranasal Device That Could Revolutionize Dry Eye - Eyedolatry [eyedolatryblog.com]
- 7. rxabbvie.com [rxabbvie.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Extranasal Tear Stimulation: Pivotal Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effect of cevimeline on dry eye in patients with Sjögren's syndrome: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pilocarpine tablets for the treatment of dry mouth and dry eye symptoms in patients with Sjögren syndrome: a randomized, placebo-controlled, fixed-dose, multicenter trial. P92-01 Study Group. | Semantic Scholar [semanticscholar.org]
- 12. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. Alcon Announces Positive Topline Results From Phase 3 COMET Trials of AR-15512, a Novel Topical Drug Candidate for Dry Eye | Alcon [alcon.com]
- 19. ophthalmologytimes.com [ophthalmologytimes.com]
- 20. Aerie Pharmaceuticals Announces Novel Dry Eye Product Candidate AR-15512 (TRPM8 Agonist) Ophthalmic Solution Achieved Statistical Significance Over Multiple Symptoms and Signs in Successful Phase 2b Clinical Study for the Treatment of Dry Eye Disease [businesswire.com]
- 21. Alcon Reports Positive Phase 3 COMET Trial Results for Dry Eye Drug AR-15512 [synapse.patsnap.com]
- 22. A randomized, vehicle-controlled, Phase 2b study of two concentrations of the TRPM8 receptor agonist AR-15512 in the treatment of dry eye disease (COMET-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 24. Aldeyra's Phase III clinical trial of Reproxalap meets primary endpoint [clinicaltrialsarena.com]
- 25. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Clinical Trial of Reproxalap | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. Palatin Presents Breakthrough Symptom Resolution Data from Phase 3 PL9643 MELODY-1 Clinical Trial in Dry Eye Disease at ARVO 2025 [prnewswire.com]
- 28. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 29. Efficacy and Safety of the Melanocortin Pan-Agonist PL9643 in a Phase 2 Study of Patients with Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iovs.arvojournals.org [iovs.arvojournals.org]
- 31. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Analysis of the Therapeutic Index: Simpinicline vs. Varenicline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of two nicotinic acetylcholine receptor (nAChR) agonists: Simpinicline (OC-02) and Varenicline. By examining their clinical efficacy, safety profiles, and mechanisms of action, this document aims to offer valuable insights for researchers and professionals in the field of drug development. The data presented is based on publicly available clinical trial results and pharmacological studies.
Executive Summary
Both this compound and Varenicline are potent nAChR agonists that have been evaluated for the treatment of dry eye disease, leveraging their ability to stimulate tear production through the activation of the trigeminal parasympathetic pathway. Varenicline, marketed as Tyrvaya® for this indication, is also widely known for its use in smoking cessation (as Chantix®). This compound is currently under clinical development. While a direct head-to-head clinical trial comparing the two for the same indication is not publicly available, this guide synthesizes data from their respective clinical trials for dry eye disease to provide a comparative assessment of their therapeutic index.
Mechanism of Action and Signaling Pathway
This compound and Varenicline exert their therapeutic effects by binding to and activating nAChRs located on the trigeminal nerve endings in the nasal cavity. This activation initiates a signaling cascade that leads to increased tear secretion from the lacrimal glands, thereby alleviating the signs and symptoms of dry eye disease.
Varenicline is a partial agonist with high affinity for the α4β2 nAChR subtype.[1][2] It also exhibits activity at other nAChR subtypes, including as a full agonist at α7 nAChRs.[1][3] this compound is described as a highly selective cholinergic agonist with strong activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and weak agonist activity at the α7 receptor.[4] The differential receptor subtype affinities and functional activities of these two compounds may contribute to variations in their efficacy and side effect profiles.
Figure 1: Signaling pathway for this compound and Varenicline in stimulating tear secretion.
Clinical Efficacy in Dry Eye Disease
The efficacy of both drugs has been assessed in clinical trials using standardized endpoints, primarily the Schirmer's Test Score (STS), which measures tear production, and the Eye Dryness Score (EDS), a patient-reported outcome.
Varenicline (Tyrvaya®) Clinical Trial Data
Varenicline nasal spray (0.03 mg) was evaluated in the ONSET-1 and ONSET-2 phase 3 clinical trials.[5][6]
| Efficacy Endpoint | ONSET-1[5][6] | ONSET-2[5][6] |
| Mean Change from Baseline in STS (mm) at Week 4 | Varenicline: 11.7Vehicle: 3.2 | Varenicline: 11.3Vehicle: 6.3 |
| % of Patients with ≥10 mm STS Improvement at Week 4 | Varenicline: 52%Vehicle: 14% | Varenicline: 47%Vehicle: 28% |
| Mean Change from Baseline in EDS at Week 4 (in-clinic) | Varenicline: -18.9Vehicle: -5.4 | Varenicline: -19.8Vehicle: -15.4 |
This compound (OC-02) Clinical Trial Data
This compound nasal spray was evaluated in the phase 2 PEARL trial at various doses.[7][8]
| Efficacy Endpoint (at Visit 1) | 0.11 mg this compound[7][8] | 0.55 mg this compound[7][8] | 1.1 mg this compound[7][8] | Vehicle[7][8] |
| Mean Change from Baseline in STS (mm) | 9.0 | 17.5 | 19.6 | 3.0 |
| Mean Change from Baseline in EDS (at Visit 2) | -9.4 | -17.4 | -20.7 | -6.5 |
Safety and Tolerability
The therapeutic index is critically dependent on the safety profile of a drug. Both this compound and Varenicline, when administered as nasal sprays for dry eye disease, appear to be well-tolerated with predominantly localized and transient adverse effects.
Varenicline (Tyrvaya®) Safety Profile
The most common adverse reactions reported in the ONSET-1 and ONSET-2 trials were:[5][9]
| Adverse Event | Frequency |
| Sneezing | 82% |
| Cough | 5-16% |
| Throat Irritation | 5-16% |
| Instillation-site (nasal) irritation | 5-16% |
No serious adverse events related to the treatment were reported.[10]
This compound (OC-02) Safety Profile
In the PEARL trial, this compound was also found to be well-tolerated. The most common non-ocular adverse events were cough and throat irritation.[7][8] Only two ocular adverse events were reported: eye pruritus and keratitis.[8]
Experimental Protocols
The clinical evaluation of both drugs for dry eye disease followed rigorous, standardized protocols to ensure the reliability of the data.
Key Clinical Trial Methodologies
Figure 2: General experimental workflow for the clinical trials.
Patient Population: Adult patients with a diagnosis of dry eye disease, confirmed by an Ocular Surface Disease Index (OSDI) score of ≥23 and a Schirmer's Test Score (STS) of ≤10 mm.[8][11]
Intervention:
-
Varenicline: 0.03 mg nasal spray administered twice daily in each nostril.[5]
-
This compound: Single doses of 0.11 mg, 0.55 mg, or 1.1 mg nasal spray.[8]
Primary Efficacy Endpoints:
-
Schirmer's Test (with anesthesia): A sterile filter paper strip is placed inside the lower eyelid for 5 minutes to measure the amount of tear production in millimeters.[12][13]
-
Eye Dryness Score (EDS): A patient-reported visual analog scale to assess the severity of eye dryness.
Secondary Efficacy Endpoint:
-
Ocular Surface Disease Index (OSDI): A 12-item questionnaire to assess the symptoms of ocular irritation related to dry eye and their impact on vision-related functioning.[14][15]
Safety Assessments: Monitoring and recording of all adverse events, with a focus on ocular and nasopharyngeal events.
Discussion and Conclusion
Based on the available data, both this compound and Varenicline demonstrate a promising therapeutic index for the treatment of dry eye disease when administered as a nasal spray.
-
Efficacy: Both drugs lead to statistically significant and clinically meaningful improvements in tear production and patient-reported symptoms of eye dryness. The dose-ranging study for this compound suggests that higher doses may lead to greater efficacy in tear production.[8]
-
Safety: The safety profiles of both drugs are favorable, with adverse events being predominantly mild, transient, and localized to the administration site (nasal passages). This localized administration route likely contributes to minimizing systemic side effects.
A definitive comparison of the therapeutic index would necessitate a head-to-head clinical trial. However, the existing data suggest that both molecules are effective and well-tolerated for the treatment of dry eye disease. The choice between these two agents in a clinical setting, should this compound receive regulatory approval, may depend on factors such as dosing frequency, long-term efficacy and safety data, and cost-effectiveness.
For researchers, the distinct receptor binding profiles of this compound and Varenicline may offer opportunities for further investigation into the specific roles of different nAChR subtypes in ocular surface health and disease. Understanding these nuances could pave the way for the development of even more targeted and effective therapies for dry eye disease and potentially other conditions involving cholinergic pathways.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eyesoneyecare.com [eyesoneyecare.com]
- 5. Tyrvaya (varenicline) for the Treatment of Dry Eye Disease [clinicaltrialsarena.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. mims.com [mims.com]
- 8. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aao.org [aao.org]
- 10. Clinical Trial Results | Tyrvaya® (varenicline solution) Nasal Spray [tyrvaya.com]
- 11. Does Dry Eye Disease Severity Impact Efficacy of Varenicline Solution Nasal Spray on Sign and Symptom Treatment Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial to Evaluate the Efficacy of OC-02 Nasal Spray on Signs and Symptoms of Dry Eye Disease (The PEARL Study) | MedPath [trial.medpath.com]
- 13. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ocular Surface Disease Index [bio-protocol.org]
- 15. Reliability and validity of the Ocular Surface Disease Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
